2-(2-Chloroethoxy)-1,1,1-trifluoroethane
Description
Properties
IUPAC Name |
2-(2-chloroethoxy)-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSSKGNQJKXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594105 | |
| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537-70-8 | |
| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane?
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the inquiry into the physical properties of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. An extensive search of publicly available chemical databases and scientific literature was conducted to collate information on this specific compound. The investigation revealed a significant lack of documented physical properties for this compound.
However, data for structurally related isomers, namely 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane and 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, are available. This guide presents the available data for these isomers to provide context and comparative information for researchers working with similar halogenated ethers. The structural differences are highlighted through molecular diagrams.
It is critical to note that the physical properties of isomers can differ significantly. Therefore, the data presented for the isomers should be used as a reference with caution and not as a direct substitute for the properties of this compound.
Subject Compound: this compound
A comprehensive search for the physical properties of this compound did not yield any experimental or calculated data. This suggests that the compound is not widely synthesized, characterized, or commercially available. No associated CAS number was found for this specific structure.
To illustrate the structure of the requested compound, a diagram is provided below.
Caption: Molecular structure of this compound.
Physical Properties of Structural Isomers
While data for the target compound is unavailable, physical properties for two of its structural isomers have been documented. These are presented below for comparative purposes.
| Property | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane | 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane |
| CAS Number | 91100-60-6[1] | 380-45-0[2] |
| Molecular Formula | C₄H₅Cl₂F₃O[1] | C₄H₅Cl₂F₃O[2] |
| Molecular Weight | 196.98 g/mol [1] | 196.98 g/mol [2] |
| IUPAC Name | 1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane[1] | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane[2] |
The distinct atomic arrangement of these isomers is visualized in the following diagrams.
Caption: Molecular structures of two isomers of the subject compound.
Experimental Protocols
Due to the absence of published experimental data for this compound and its isomers, this guide cannot provide detailed methodologies for the determination of their physical properties.
Standard experimental protocols for determining key physical properties of novel compounds would typically include:
-
Boiling Point: Determined by distillation at atmospheric pressure or under reduced pressure for high-boiling substances, often using a Sivolobov apparatus or differential scanning calorimetry (DSC).
-
Melting Point: Measured using a melting point apparatus or DSC.
-
Density: Determined using a pycnometer, hydrometer, or a digital density meter at a specified temperature.
-
Solubility: Assessed by dissolving the substance in various solvents at a given temperature and quantifying the concentration, often through spectroscopic or chromatographic methods.
These general procedures would need to be adapted and optimized for the specific compound under investigation.
Conclusion
There is currently no publicly available information on the physical properties of this compound. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent physical characterization. The data provided for its isomers, 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane and 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, can serve as a preliminary reference for understanding the general characteristics of such halogenated ethers. It is imperative to experimentally determine the properties of the subject compound for any practical application.
References
An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane (Isoflurane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxy)-1,1,1-trifluoroethane, widely known as Isoflurane, is a halogenated ether that has been a cornerstone of modern anesthesia since its introduction. Its favorable physicochemical and pharmacokinetic properties, including low blood gas partition coefficient and minimal metabolism, contribute to its rapid onset and offset of anesthetic effects. This technical guide provides a comprehensive overview of the chemical structure and bonding of Isoflurane, alongside detailed experimental protocols for its synthesis and the investigation of its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Bonding
The chemical structure of Isoflurane [this compound] is characterized by a central ethane backbone with extensive halogen substitution. The systematic IUPAC name for Isoflurane is 2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane.
Molecular Formula: C₃H₂ClF₅O
Structure:
The molecule possesses a chiral center at the second carbon atom, and is therefore administered as a racemic mixture.
Bond Parameters
The precise bond lengths and angles of Isoflurane have been elucidated through a combination of experimental techniques, such as gas electron diffraction (GED), and computational methods, including density functional theory (DFT) at the B3LYP level.[1] These studies reveal the molecule exists predominantly in two stable conformers.
| Parameter | Value | Method |
| Dihedral Angle (C1-C2-O-C3) | anti carbon skeleton: 137.8(11)° or 167.4(19)° | Gas Electron Diffraction |
| Bond Angle (C-C-O) | ~117.3° | Gas Electron Diffraction |
| Bond Angle (C-O-C) | ~120° | VSEPR Theory |
| Bond Angles around Carbon Atoms | ~109.5° | VSEPR Theory |
The bonding in Isoflurane is influenced by the high electronegativity of the fluorine and chlorine atoms, leading to significant bond polarization. The molecule's conformation is stabilized by hyperconjugative effects, which involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital.
Physicochemical Properties
A summary of key physicochemical properties of Isoflurane is presented in the table below.
| Property | Value |
| Molar Mass | 184.49 g/mol [2] |
| Boiling Point | 48.5 °C[2] |
| Density | 1.496 g/mL at 25 °C |
| Vapor Pressure | 238 mmHg at 20 °C |
| Blood/Gas Partition Coefficient | 1.4 |
| Oil/Gas Partition Coefficient | 98 |
| Minimum Alveolar Concentration (MAC) | 1.15 vol % |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of Isoflurane involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether.[3][4][5][6]
Workflow for Isoflurane Synthesis:
Caption: Synthetic workflow for Isoflurane production.
Detailed Protocol:
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, gas inlet, and a UV lamp, add 2,2,2-trifluoroethyl difluoromethyl ether and 10-20% by weight of water.[3]
-
Chlorination: Cool the mixture to 5-15 °C.[3] While stirring and irradiating with UV light, bubble chlorine gas through the mixture. The molar ratio of 2,2,2-trifluoroethyl difluoromethyl ether to chlorine should be approximately 1:0.6.[3]
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Once the desired conversion is achieved, stop the chlorine flow and UV irradiation. Warm the mixture to room temperature and distill to remove unreacted 2,2,2-trifluoroethyl difluoromethyl ether.
-
Purification: The crude Isoflurane is then subjected to extractive distillation using a suitable solvent, such as acetone, to form an azeotrope.[5] This is followed by azeotropic distillation to break the azeotrope and isolate pure Isoflurane.[5]
-
Characterization: Confirm the identity and purity of the final product using techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR.
Investigation of Isoflurane's Effect on the Akt-mTOR Signaling Pathway
The Akt-mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Isoflurane has been shown to modulate this pathway.[7]
Logical Relationship of Akt-mTOR Pathway Modulation by Isoflurane:
Caption: Isoflurane activates the Akt-mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis
This protocol details the investigation of Akt and mTOR phosphorylation in response to Isoflurane treatment in non-small cell lung cancer (NSCLC) cell lines (A549 and H1299).[7]
-
Cell Culture and Treatment:
-
Culture A549 or H1299 cells in appropriate media.
-
Expose cells to 1% or 2% Isoflurane for a specified duration (e.g., 24 hours) in a sealed chamber. A control group should be exposed to 0% Isoflurane.
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
Antibody dilutions should be optimized as per the manufacturer's instructions.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Investigation of Isoflurane's Effect on GABA-A Receptors
Isoflurane is known to potentiate the function of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[8][9][10][11]
Experimental Workflow for Patch-Clamp Electrophysiology:
Caption: Workflow for studying Isoflurane's effect on GABA-A receptors.
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is for recording GABA-A receptor currents from acutely dissociated cerebellar Purkinje neurons from rats.[8]
-
Neuron Preparation:
-
Acutely dissociate cerebellar Purkinje neurons from 8-14 day old rats using established enzymatic and mechanical dissociation methods.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings under voltage-clamp mode.
-
Internal Solution (in the patch pipette): Containing (in mM): CsCl (or other appropriate salt) to isolate chloride currents, EGTA to chelate calcium, HEPES to buffer pH, and Mg-ATP to support cellular function.
-
External Solution (bathing the cells): A physiological salt solution (e.g., Krebs solution) containing appropriate ion concentrations.
-
-
Drug Application:
-
Apply GABA (e.g., 2 µM) to the neuron to elicit a baseline GABA-A receptor-mediated current.
-
Co-apply Isoflurane (at clinically relevant concentrations, e.g., 77 µM to 770 µM) with GABA to the neuron. Solutions containing the volatile anesthetic should be prepared fresh and delivered via a fast-perfusion system to maintain accurate concentrations.
-
-
Data Acquisition and Analysis:
-
Record the chloride currents at a holding potential of, for example, -60 mV.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Isoflurane.
-
Calculate the potentiation of the GABA response by Isoflurane as the percentage increase in current amplitude.
-
Construct dose-response curves to determine the EC₅₀ of Isoflurane for GABA-A receptor potentiation.
-
Conclusion
This technical guide has provided a detailed examination of the chemical structure, bonding, and key physicochemical properties of this compound (Isoflurane). Furthermore, it has outlined comprehensive experimental protocols for its synthesis and for investigating its modulatory effects on the Akt-mTOR and GABA-A receptor signaling pathways. The information presented herein is intended to equip researchers and professionals with the foundational knowledge and practical methodologies to further explore the multifaceted nature of this important anesthetic agent.
References
- 1. US5416244A - Preparation of isoflurane - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. CN101830781B - Synthesis method of isoflurane - Google Patents [patents.google.com]
- 4. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
- 5. US5230778A - Purification of isoflurane by extractive distillation - Google Patents [patents.google.com]
- 6. CN1651377A - Preparation method of isoflurane - Google Patents [patents.google.com]
- 7. Isoflurane Promotes Non-Small Cell Lung Cancer Malignancy by Activating the Akt-Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective and non-stereoselective actions of isoflurane on the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential modulation of GABA- and NMDA-gated currents by ethanol and isoflurane in cultured rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine neurons in the ventral periaqueductal gray modulate isoflurane anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane (Isoflurane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a crucial anesthetic agent commonly known as Isoflurane. This document details the experimental protocols for the key reactions, presents quantitative data in a structured format, and includes a visual representation of the main synthetic route.
Introduction
Isoflurane, with the chemical structure 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, is a widely used inhalation anesthetic. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, which are critical for pharmaceutical applications. The most common and industrially viable synthesis route involves the preparation of a key intermediate, 2,2,2-trifluoroethyl difluoromethyl ether, followed by its selective chlorination.
Primary Synthesis Pathway
The dominant synthesis pathway for Isoflurane commences with the etherification of 2,2,2-trifluoroethanol, followed by a photochlorination reaction. This two-step process is favored for its efficiency and scalability.
Step 1: Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether
The initial step involves the formation of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol and a suitable difluoromethyl source, typically chlorodifluoromethane (Freon-22). This reaction is generally carried out in the presence of a base and a phase-transfer catalyst to facilitate the reaction between the alcohol and the gaseous reactant.
Step 2: Chlorination of 2,2,2-Trifluoroethyl difluoromethyl ether
The second and final step is the selective chlorination of the ether intermediate to yield Isoflurane. This reaction is typically a radical chlorination, initiated by light (photons), and its conditions can be varied to optimize the yield and minimize the formation of polychlorinated byproducts.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of Isoflurane.
Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether
This procedure is based on a phase-transfer catalysis method, which allows for high conversion and selectivity.
Materials:
-
2,2,2-Trifluoroethanol
-
Chlorodifluoromethane
-
Monovalent metal hydroxide (e.g., potassium hydroxide)
-
Phase-transfer catalyst (e.g., crown ether, quaternary ammonium salt)
-
Catalyst (e.g., trivalent phosphine or amidophosphine compound, potassium halide)
-
Organic solvent (miscible with water)
-
Water
Procedure:
-
In a suitable reaction vessel, combine 2,2,2-trifluoroethanol, the phase-transfer catalyst, and the co-catalyst in the organic solvent and water mixture.
-
Add the monovalent metal hydroxide to the mixture.
-
Introduce chlorodifluoromethane into the reaction mixture. The molar ratio of 2,2,2-trifluoroethanol to chlorodifluoromethane is typically in the range of 1:0.8 to 1:2.
-
Heat the reaction mixture to a temperature between room temperature and 100°C, with a recommended range of 40-80°C.
-
Maintain the reaction for a period of 2 to 10 hours, with a typical reaction time of 1-5 hours for optimal conversion.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and dry it over a suitable drying agent.
-
Purify the crude 2,2,2-trifluoroethyl difluoromethyl ether by distillation.
Synthesis of Isoflurane by Photochlorination
This protocol details the light-initiated chlorination of the ether intermediate.
Materials:
-
2,2,2-Trifluoroethyl difluoromethyl ether
-
Chlorine gas
-
Water (optional, but can improve the reaction)
-
Light source (e.g., incandescent lamp, UV lamp)
Procedure:
-
Charge a reaction vessel equipped with a gas inlet, a stirrer, and a light source with 2,2,2-trifluoroethyl difluoromethyl ether.
-
If desired, add a specific amount of water to the ether. The presence of water can help to dissolve the hydrogen chloride gas produced during the reaction.
-
Initiate the reaction by turning on the light source.
-
Bubble chlorine gas through the reaction mixture at a controlled rate. The molar ratio of ether to chlorine is a critical parameter and is typically controlled to favor monochlorination.
-
Maintain the reaction temperature at a low range, typically between 0°C and 25°C, with a preferred range of 10°C to 15°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) until the desired conversion of the starting ether is achieved. To minimize the formation of the dichlorinated impurity, the chlorination is often terminated when about 60% of the starting ether has been consumed.
-
Upon completion, stop the chlorine flow and purge the reaction mixture with an inert gas to remove any residual chlorine and hydrogen chloride.
-
The crude Isoflurane is then subjected to purification.
Purification of Isoflurane
Purification is a critical step to obtain pharmaceutical-grade Isoflurane.
Procedure:
-
Neutralization: Wash the crude reaction mixture with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities.
-
Washing: Wash the organic layer with water to remove any remaining salts.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Fractional Distillation: Perform fractional distillation to separate Isoflurane from unreacted starting material, the dichlorinated byproduct (1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether), and other impurities. Isoflurane has a boiling point of 48.5°C.
-
Byproduct Reduction (Optional): The major byproduct, 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, can be reduced back to Isoflurane. This can be achieved by treating the distillation residue with isopropanol under UV irradiation. This step can significantly improve the overall yield.[1]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of Isoflurane based on various reported methods.
Table 1: Synthesis of 2,2,2-Trifluoroethyl difluoromethyl ether
| Parameter | Value | Reference |
| Reactants | 2,2,2-Trifluoroethanol, Chlorodifluoromethane | [2] |
| Catalyst System | Phase-transfer catalyst and co-catalyst | [2] |
| Temperature | Room Temperature - 100°C | [2] |
| Reaction Time | 2 - 10 hours | [2] |
| Conversion | High | [2] |
| Selectivity | High | [2] |
Table 2: Synthesis of Isoflurane by Photochlorination
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | 2,2,2-Trifluoroethyl difluoromethyl ether | 2,2,2-Trifluoroethyl difluoromethyl ether | [1][3] |
| Reagent | Chlorine gas | Chlorine gas | [1][3] |
| Initiator | Incandescent lamp | UV light | [1][3] |
| Temperature | 0 - 25°C | Not specified | [1] |
| Reaction Time | 8 - 12 hours | Not specified | [1] |
| Conversion | Exhaustive chlorination followed by reduction | Controlled chlorination (approx. 60%) | [1] |
| Overall Yield | > 80% | Not specified | [1] |
Mandatory Visualization
The following diagram illustrates the primary synthesis pathway of Isoflurane.
Caption: Primary synthesis pathway of Isoflurane.
Safety Considerations
The synthesis of Isoflurane involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Chlorodifluoromethane (Freon-22): This is a gas that can displace oxygen and act as an asphyxiant. It should be handled in a well-ventilated area.
-
Light-initiated Reactions: Photochlorination reactions can be vigorous. The reaction should be carefully monitored, and appropriate shielding should be in place.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory. An emergency plan should be in place to handle any potential spills or exposures.
Conclusion
The synthesis of this compound (Isoflurane) is a well-established process, with the photochlorination of 2,2,2-trifluoroethyl difluoromethyl ether being the most common final step. By carefully controlling the reaction conditions, particularly during the chlorination stage, high yields of pure Isoflurane can be achieved. The optional reduction of the main byproduct further enhances the overall efficiency of the synthesis. This guide provides a solid foundation for researchers and professionals involved in the development and production of this vital anesthetic agent.
References
- 1. concordia.ca [concordia.ca]
- 2. CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether - Google Patents [patents.google.com]
- 3. US6551468B1 - Preparation of isoflurane by reaction of 2,2,2-trifluoroethyl difluoro-methyl ether and chlorine in added water, at low temperatures and/or at higher conversions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted data generated from computational models and outlines the general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar fluorinated compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide expected values for key spectroscopic features.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 - 4.3 | Quartet (q) | 2H | -O-CH₂-CF₃ |
| ~ 3.8 - 4.0 | Triplet (t) | 2H | -CH₂-O- |
| ~ 3.6 - 3.8 | Triplet (t) | 2H | -CH₂-Cl |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 123 | Quartet (q) | -CF₃ |
| ~ 70 | Triplet (t) | -O-CH₂-CF₃ |
| ~ 68 | Singlet (s) | -CH₂-O- |
| ~ 42 | Singlet (s) | -CH₂-Cl |
Predicted in CDCl₃ solvent.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -75 to -80 | Triplet (t) | -CF₃ |
Predicted with CFCl₃ as a reference.
Table 4: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3050 | Medium | C-H stretching |
| 1250 - 1350 | Strong | C-F stretching |
| 1050 - 1150 | Strong | C-O-C stretching |
| 650 - 750 | Strong | C-Cl stretching |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 162/164 | [M]⁺ (Molecular Ion) |
| 127 | [M - Cl]⁺ |
| 99 | [M - CH₂Cl]⁺ |
| 83 | [CF₃CH₂O]⁺ |
| 63/65 | [CH₂CH₂Cl]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of volatile, halogenated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of -250 to 50 ppm.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and reference them to the internal standard or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solution: Dissolve the sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230°C.
-
Quadrupole Temperature: Set to 150°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.
An In-depth Technical Guide to Halogenated Ethers: A Case Study on the Elusive 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For the attention of: Researchers, scientists, and drug development professionals.
This technical document addresses the inquiry for information regarding the compound 2-(2-Chloroethoxy)-1,1,1-trifluoroethane . Following a comprehensive search of chemical databases and scientific literature, it must be noted that a specific CAS (Chemical Abstracts Service) number for this exact chemical structure could not be identified. This suggests that "this compound" is not a commonly cataloged or commercially available compound.
The nomenclature of halogenated organic compounds is highly specific, and minor variations in the placement of halogen atoms result in distinct chemical entities with unique properties. The search results consistently yielded data for structurally similar but distinct isomers. This guide, therefore, provides an in-depth look at the available technical data for the most closely related, identifiable compounds.
Structurally Related Compounds: Identification and Properties
Two primary isomers were identified for which limited data is available: 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane and 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. It is crucial to note the difference in the halogen substitution pattern on the ethane backbone compared to the requested molecule.
For clarity, the structural difference is as follows:
-
Requested Compound: F3C-CH2-O-CH2-CH2-Cl (Trifluoro group on a terminal carbon)
-
Identified Isomer 1: Cl-CHF-CF2-O-CH2-CH2-Cl (CAS 380-45-0)
-
Identified Isomer 2: F2ClC-CHF-O-CH2-CH2-Cl (CAS 91100-60-6)
The available quantitative data for these related compounds is summarized in the table below for ease of comparison.
| Property | 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |
| CAS Number | 380-45-0[1] | 91100-60-6[2] |
| Molecular Formula | C4H5Cl2F3O[1][3] | C4H5Cl2F3O[2] |
| Molecular Weight | 196.98 g/mol [3] | 196.98 g/mol [2] |
| IUPAC Name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | 1-chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane |
| Canonical SMILES | C(CCl)OC(C(F)(F)Cl)F | C(CCl)OC(C(F)(F)Cl)F[2] |
| InChI Key | ICYVPOBNDIHORM-UHFFFAOYSA-N | ICYVPOBNDIHORM-UHFFFAOYSA-N[2] |
| XLogP3 | Not Available | 2.5[2] |
| Exact Mass | Not Available | 195.9669547 g/mol [2] |
| Monoisotopic Mass | Not Available | 195.9669547 g/mol [2] |
Experimental Data and Protocols
For the broader class of chloro-fluoro-ethanes, synthesis generally involves the catalytic fluorination of a chlorinated ethane or ethene precursor using hydrogen fluoride. For instance, 2-chloro-1,1,1-trifluoroethane can be manufactured by the gas-phase reaction of trichloroethylene with HF over a catalyst at elevated temperatures (100°C to 400°C)[4]. The reaction vessel for such processes must be constructed from materials resistant to the corrosive nature of hydrogen fluoride, such as nickel alloys[4].
Signaling Pathways and Biological Activity
There is no available information on signaling pathways or specific biological activities for the requested compound or its closely related isomers identified in this guide. For some related, simpler structures like 2-chloro-1,1,1-trifluoroethane, it is known to be a metabolite of the anesthetic halothane[5].
Limitations and Future Directions
Due to the lack of available data for "this compound" and its immediate isomers, it is not possible to provide detailed experimental protocols or to create diagrams for signaling pathways or experimental workflows as requested.
For researchers interested in this specific molecule, the initial step would be to devise a novel synthetic route, which would likely involve the ethoxylation of a suitable trifluoroethane derivative or the trifluorination of a chloroethoxy ethane precursor. Following successful synthesis, extensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be required to confirm the structure. Subsequently, its physicochemical properties and biological activity could be investigated.
Logical Relationship of Inquiry and Findings
To visualize the logical workflow of the investigation undertaken in this report, the following diagram is provided.
Caption: Logical workflow of the inquiry and findings.
References
- 1. 2-CHLORO-1-(2-CHLOROETHOXY)-1,1,2-TRIFLUOROETHANE | 380-45-0 [chemicalbook.com]
- 2. Buy 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane | 91100-60-6 [smolecule.com]
- 3. 380-45-0 | 2-Chloroethyl 2-chloro-1,1,2-trifluoroethyl ether - Alachem Co., Ltd. [alachem.co.jp]
- 4. US6040486A - Process for the manufacture of 2-chloro-1,1,1-trifluoroethane - Google Patents [patents.google.com]
- 5. 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986) [inchem.org]
An In-depth Technical Guide to the Safety and Handling of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane and Structurally Related Compounds
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols for 2-(2-Chloroethoxy)-1,1,1-trifluoroethane and its analogues.
Chemical and Physical Properties
Quantitative data for the target compound is not available. The following table summarizes the properties of the closely related compound, 2-Chloro-1,1,1-trifluoroethane, to provide an estimation of its physical characteristics.
Table 1: Physical and Chemical Properties of 2-Chloro-1,1,1-trifluoroethane
| Property | Value | Source |
| Molecular Formula | C₂H₂ClF₃ | [1][2] |
| Molecular Weight | 118.48 g/mol | [2] |
| Appearance | Colorless gas | [3] |
| Boiling Point | 6.1 °C | [3] |
| Melting Point | -105.3 °C | [3] |
| Density | 1.389 g/cm³ (liquid at 0 °C) | [3] |
| Solubility in Water | 0.89 g/L | [3] |
| Vapor Pressure | 180 kPa at 20 °C |
Hazard Identification and Toxicological Profile
Based on data for 2-Chloro-1,1,1-trifluoroethane and other halogenated hydrocarbons, this compound is anticipated to present the following hazards.
GHS Hazard Classification (Inferred)
-
Gases under pressure (Liquefied gas): May explode if heated.[4]
-
Skin Corrosion/Irritation: May cause skin irritation. Direct contact with the liquefied gas can cause frostbite.[4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and dizziness or asphyxiation at high concentrations.[4][5]
-
Carcinogenicity: Limited evidence of carcinogenicity in animal studies for 2-Chloro-1,1,1-trifluoroethane.[4]
-
Reproductive Toxicity: Animal tests on related compounds suggest potential for reproductive effects.[4]
Table 2: Toxicological Data for 2-Chloro-1,1,1-trifluoroethane
| Endpoint | Value/Result | Species | Source |
| Carcinogenicity | Limited evidence in animal studies | Rat | [4] |
| Reproductive Effects | Experimental reproductive effects noted | Not specified |
Acute Effects:
-
Inhalation: Vapors may cause dizziness, headache, nausea, and in high concentrations, asphyxiation.[4]
-
Skin Contact: May cause skin irritation. Contact with the liquefied gas can cause frostbite.[4][5]
-
Eye Contact: Causes serious eye irritation.[5]
-
Ingestion: Not a likely route of exposure for a gas at standard temperature and pressure.
Chronic Effects:
-
Prolonged or repeated exposure to related halogenated compounds may cause damage to organs.[6] There is limited evidence of carcinogenicity for 2-Chloro-1,1,1-trifluoroethane from animal studies.[4]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling halogenated compounds. The following guidelines are based on best practices for handling volatile and potentially hazardous chemicals.
3.1. Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, additional protective clothing may be necessary.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
3.2. Engineering Controls
-
All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Protect from sunlight and heat sources.[5]
-
Store away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[5]
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of volatile halogenated compounds.
Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
4.1. First-Aid Measures
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: For frostbite, rinse with lukewarm water. Do not rub the affected area. For other skin contact, wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Ingestion is unlikely for a gaseous compound. If it occurs, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
4.2. Spill and Leak Procedures
-
Small Spills/Leaks: Evacuate the area. Ensure adequate ventilation. Use appropriate PPE, including respiratory protection. Stop the leak if it is safe to do so. Absorb small liquid spills with an inert material.
-
Large Spills/Leaks: Evacuate the area immediately and prevent entry. Contact emergency services.
Emergency Response Logic
Caption: A decision-making diagram for first-aid response to chemical exposure.
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire.[4]
-
Specific Hazards: The compound is not combustible. However, containers may explode when heated.[4] Heating may cause a rise in pressure with the risk of bursting.[4] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter the environment.[4]
-
Contact a licensed professional waste disposal service to dispose of this material.
This guide provides a framework for the safe handling of this compound based on available data for similar compounds. All laboratory personnel must be thoroughly trained on these procedures and any additional institutional requirements before working with this and other hazardous chemicals.
References
- 1. GSRS [precision.fda.gov]
- 2. 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
IUPAC name and synonyms for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
This section provides the fundamental identification details for the chemical compound of interest.
| Identifier | Value |
| IUPAC Name | 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane[1] |
| CAS Number | 91100-60-6[1] |
| Molecular Formula | C4H5Cl2F3O[1] |
| Molecular Weight | 196.98 g/mol [1] |
| Canonical SMILES | C(CCl)OC(C(F)(F)Cl)F[1] |
| InChI Key | ICYVPOBNDIHORM-UHFFFAOYSA-N[1] |
Synonyms:
-
At present, no widely recognized synonyms for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane have been identified in publicly available chemical databases.
Physicochemical Properties
A summary of the key physicochemical data is presented below. This information is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 196.98 g/mol | [1] |
| Exact Mass | 195.9669547 g/mol | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Heavy Atom Count | 10 | [1] |
Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. This suggests that detailed procedural information for this compound is not widely published in the public domain.
Signaling Pathways and Logical Relationships
There is currently no available information in the public domain regarding the interaction of 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane with biological signaling pathways or any established logical relationships in chemical or biological systems.
Diagrams and Visualizations
Due to the lack of available data on experimental workflows, signaling pathways, or other logical relationships pertaining to 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane, the creation of meaningful diagrams as requested is not feasible at this time.
Conclusion
This technical guide consolidates the currently available information for 1-Chloro-2-(2-chloroethoxy)-1,1,2-trifluoroethane. While fundamental chemical identifiers and some physicochemical properties have been established, there is a notable absence of in-depth experimental data, including synthetic and analytical protocols, as well as information on its biological or chemical interactions. This scarcity of public information indicates that the compound may be a novel or proprietary substance with limited research disclosed to the public. Researchers interested in this compound are encouraged to consult commercial suppliers or specialized chemical synthesis literature for any potential, non-public information.
References
Thermodynamic Properties of Fluorinated Ether Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of fluorinated ether compounds, with a particular focus on the hydrofluoroether (HFE) series of fluids. These compounds are of significant interest across various scientific and industrial domains, including as heat transfer fluids, solvents, and in pharmaceutical applications, owing to their unique combination of properties such as low viscosity, high thermal stability, and tunable solubility.[1] This document compiles essential quantitative data, details the experimental methodologies used for their determination, and presents visual representations of key concepts to facilitate understanding and application in research and development.
Core Thermodynamic Properties
The utility of fluorinated ethers is intrinsically linked to their thermodynamic behavior. Key properties such as enthalpy of formation, vapor pressure, density, viscosity, and gas solubility dictate their performance in various applications. The following sections provide quantitative data for several commercially important hydrofluoroethers: HFE-7000, HFE-7100, HFE-7200, HFE-7300, and HFE-7500.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. It is crucial for thermal management calculations and for understanding the stability of these compounds. While experimental data for complex hydrofluoroethers is sparse, computational methods, such as G2 and G2(MP2) ab initio methodologies, have been employed to determine the heats of formation for some fluorinated ethers.[2] For instance, the heat of formation for CH3OCF3 (related to the HFE series) has been calculated to be -212.7 kcal mol-1.[2]
Table 1: Standard Enthalpy of Formation for Selected Fluorinated Ethers
| Compound | Chemical Formula | ΔHf° (kJ/mol) | Method |
| 1,1,1-Trifluoro-2-methoxyethane (E143a) | CH3OCF3 | -890.0 | G2/G2(MP2) ab initio |
| 1,1,2,2-Tetrafluoro-1,2-dimethoxyethane (E134) | CHF2OCHF2 | -1084.1 | G2/G2(MP2) ab initio |
| 1,1,1,2,2-Pentafluoro-2-methoxyethane (E125) | CF3OCHF2 | -1315.9 | G2/G2(MP2) ab initio |
Note: The values presented are based on high-level ab initio calculations and serve as valuable estimates in the absence of extensive experimental data for larger HFE molecules.
Vapor Pressure
Vapor pressure is a critical property for applications involving phase change, such as in refrigeration and heat pipe systems. It is highly dependent on temperature.
Table 2: Vapor Pressure of Selected Hydrofluoroethers at Various Temperatures
| Temperature (K) | HFE-7100 (kPa) |
| 306 | 36 |
| 331 | 101 |
| 356 | 235 |
| 381 | 475 |
| 406 | 870 |
| 431 | 1180 |
Data for HFE-7100 was obtained using a Burnett apparatus.
Density
The density of fluorinated ethers is a key parameter in fluid dynamics calculations, affecting flow characteristics and heat transfer.
Table 3: Liquid Density of Selected Hydrofluoroethers as a Function of Temperature
| Temperature (K) | HFE-7000 ( kg/m ³) | HFE-7100 ( kg/m ³) | HFE-7200 ( kg/m ³) | HFE-7500 ( kg/m ³) |
| 273.15 | 1488.1 | 1572.5 | 1509.3 | 1662.1 |
| 293.15 | 1430.7 | 1512.8 | 1449.6 | 1601.7 |
| 313.15 | 1371.3 | 1451.2 | 1388.1 | 1539.8 |
| 333.15 | 1309.5 | 1387.1 | 1324.3 | 1475.9 |
| 353.15 | 1244.6 | 1319.8 | 1257.6 | 1409.5 |
| 363.15 | 1210.1 | 1284.5 | 1222.5 | 1374.8 |
These values were determined under saturation conditions.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical factor in pumping power requirements and fluid handling. Fluorinated ethers are known for their low viscosities.[1]
Table 4: Kinematic Viscosity of Selected Hydrofluoroethers as a Function of Temperature
| Temperature (K) | HFE-7000 (mm²/s) | HFE-7100 (mm²/s) | HFE-7200 (mm²/s) | HFE-7500 (mm²/s) |
| 273.15 | 0.528 | 0.603 | 0.732 | 1.15 |
| 293.15 | 0.386 | 0.437 | 0.521 | 0.778 |
| 313.15 | 0.300 | 0.336 | 0.394 | 0.569 |
| 333.15 | 0.242 | 0.269 | 0.311 | 0.439 |
| 353.15 | 0.201 | 0.222 | 0.254 | 0.352 |
| 373.15 | 0.171 | 0.187 | 0.213 | 0.291 |
These values were determined under saturation conditions.
Gas Solubility
The ability of fluorinated ethers to dissolve gases is important in applications such as outgassing in electronic cooling and as media for gas-phase reactions. The presence of fluorine atoms generally enhances gas solubility.[1]
Table 5: Solubility of Oxygen and Nitrogen in Selected Fluorinated Liquids (Illustrative)
| Solvent | Gas | Temperature (°C) | Bunsen Coefficient |
| Perfluorooctane | O₂ | 25 | 0.48 |
| Perfluorooctane | N₂ | 25 | 0.27 |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. This section details the principles and procedures of the key techniques cited for obtaining the data presented in this guide.
Enthalpy of Formation: Combustion Calorimetry
Principle: Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds, including those containing fluorine.[3] The substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a bomb. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. For organofluorine compounds, the process is more complex due to the formation of corrosive hydrofluoric acid (HF).[4]
Methodology: A rotating-bomb calorimeter is often employed for fluorine-containing compounds to ensure complete and uniform reaction of the combustion products.[4][5]
-
Sample Preparation: A precisely weighed sample of the fluorinated ether is placed in a crucible inside the combustion bomb. A fuse wire is connected to ignite the sample.
-
Bomb Charging: The bomb is charged with high-pressure oxygen. For compounds with high fluorine content, an auxiliary substance with a known heat of combustion may be used to ensure complete combustion.
-
Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known amount of water. The entire assembly is placed in a constant-temperature jacket.
-
Combustion: The sample is ignited, and the temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amount of nitric acid and hydrofluoric acid formed.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid), and corrections for the heats of formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then derived using Hess's law.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Chloroethoxy-Containing Compounds: A Technical Guide to Potential Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential hazards and toxicity associated with chloroethoxy-containing compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and development of molecules containing this chemical moiety. This document summarizes key toxicological data, outlines relevant experimental protocols, and visualizes metabolic and experimental workflows.
Executive Summary
Chloroethoxy-containing compounds are a class of chemicals that feature a chlorine atom attached to an ethoxy group. While this functional group can be found in various molecules, including solvents and intermediates in chemical synthesis, its presence raises toxicological concerns primarily related to irritation, sensitization, and potential systemic effects upon exposure. This guide focuses on three representative compounds: 2-(2-Chloroethoxy)ethanol, 2-[2-(2-Chloroethoxy)ethoxy]ethanol, and (2-Chloroethoxy)acetic acid, to illustrate the toxicological profile of this chemical class. The primary hazards include skin and severe eye irritation, with potential for respiratory tract irritation and skin sensitization. The metabolic pathway likely involves oxidation to reactive aldehydes and carboxylic acids, which can contribute to cellular toxicity.
Toxicological Data Summary
The following tables summarize the available quantitative and qualitative toxicological data for the selected chloroethoxy-containing compounds.
Table 1: Acute Toxicity Data for 2-(2-Chloroethoxy)ethanol
| Exposure Route | Species | Test Type | Value | Reference |
| Oral | Rat | LD50 | 6300 mg/kg | [1] |
| Dermal | Guinea pig | LD50 | 3 mL/kg | [1] |
| Dermal | Guinea pig | LD50 | 3,525 mg/kg |
Table 2: Hazard Identification for Selected Chloroethoxy-Containing Compounds
| Compound | CAS Number | GHS Hazard Statements | Primary Hazards |
| 2-(2-Chloroethoxy)ethanol | 628-89-7 | H315: Causes skin irritationH318: Causes serious eye damage | Skin Irritation, Severe Eye Damage |
| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irritation, Eye Irritation, Respiratory Irritation, Potential for Skin Sensitization[2] |
| (2-Chloroethoxy)acetic acid | 14869-41-1 | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | Corrosive to skin and eyes, Harmful by multiple exposure routes[3] |
Metabolic Pathway
The metabolism of chloroethoxy-containing compounds is not extensively studied for every derivative. However, based on the metabolism of the related compound 2-chloroethanol, a likely metabolic pathway involves enzymatic oxidation. 2-Chloroethanol is oxidized in the liver by alcohol dehydrogenase to 2-chloroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to 2-chloroacetic acid.[4] These metabolites, particularly the aldehyde, are reactive and can form conjugates with glutathione.[4] This metabolic activation can contribute to the observed toxicity.
Experimental Protocols
The assessment of toxicity for chloroethoxy-containing compounds follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility while considering animal welfare.
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)
Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose lethal to 50% of the test animals).[5]
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[6]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.[6]
-
Dose Administration: The test substance is administered as a single oral dose via gavage.[6] The dose volume is typically limited to 1 mL/100g of body weight for aqueous solutions.[5]
-
Procedure (Fixed Dose Procedure - OECD 420):
-
A stepwise procedure is used with fixed dose levels (5, 50, 300, and 2000 mg/kg).[6]
-
A sighting study is performed with a single animal at a starting dose expected to produce evident toxicity.[6]
-
Based on the outcome of the sighting study, a main study is conducted with a small group of animals (typically 5) at the selected dose level.
-
The endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than mortality itself.[6]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6] A gross necropsy is performed on all animals at the end of the study.[7]
Acute Dermal Toxicity Testing (OECD Guideline 402)
Objective: To assess the potential for a substance to cause toxicity from a single, short-term dermal exposure.[8]
Methodology:
-
Test Animals: Adult rats, typically females, with healthy, intact skin are used.[9]
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[9]
-
Dose Administration: The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).[9] The treated area is then covered with a porous gauze dressing for a 24-hour exposure period.[10]
-
Procedure: A stepwise procedure is employed, often starting with a limit test at a high dose (e.g., 2000 mg/kg). If no toxicity is observed, further testing may not be necessary.[8] If toxicity is seen, lower doses are tested sequentially.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[11] Body weight is recorded weekly.[10] At the end of the study, a gross necropsy is performed on all animals.[8]
Skin Irritation/Corrosion Testing (OECD Guideline 404 & 439)
Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13]
Methodology (In Vivo - OECD 404):
-
Test Animals: The albino rabbit is the preferred species.[13]
-
Procedure:
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess the reversibility of the effects.[13]
Methodology (In Vitro - OECD 439):
-
This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[12]
-
The test chemical is applied topically to the RhE tissue.
-
Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14]
Eye Irritation/Corrosion Testing (OECD Guideline 405)
Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.[15]
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.[16]
-
Procedure:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[15]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]
-
A sequential testing strategy is employed, starting with a single animal.[16] If severe effects are observed, no further testing is conducted. If the results are equivocal, a confirmatory test on up to two additional animals may be performed.[16][17]
-
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[16] Observations can be extended up to 21 days to evaluate the reversibility of the effects.[18]
Genotoxicity
The genotoxic potential of chloroethoxy-containing compounds is an area of ongoing research. For the related compound, 2-chloroethanol, in vitro studies have shown that it can induce genotoxic effects, such as an increase in micronuclei and DNA strand breaks, but typically at cytotoxic concentrations.[19] Some research suggests that 2-chloroethanol should not be classified as genotoxic based on current data.[19][20] However, due to its structural relationship to the known genotoxic carcinogen ethylene oxide, regulatory bodies may take a cautious approach.[21] Further investigation into the genotoxicity of specific chloroethoxy derivatives is warranted.
Conclusion and Recommendations
Chloroethoxy-containing compounds present a range of potential hazards, with skin and eye irritation being the most prominent and well-documented. The severity of these effects can range from reversible irritation to irreversible corrosive damage. The potential for systemic toxicity upon ingestion, dermal contact, or inhalation also exists, particularly with derivatives like (2-chloroethoxy)acetic acid.
For professionals working with these compounds, the following recommendations are crucial:
-
Risk Assessment: Conduct a thorough risk assessment before handling any chloroethoxy-containing compound, considering the specific derivative and the nature of the planned work.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For compounds that may cause respiratory irritation, work should be conducted in a well-ventilated area or a fume hood.
-
Safe Handling: Avoid direct contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS) for the specific compound.
-
Further Testing: For novel chloroethoxy-containing compounds under development, a comprehensive toxicological evaluation following standardized guidelines (e.g., OECD) is essential to characterize their hazard profile accurately. This should include assessments of acute toxicity, skin and eye irritation, and genotoxicity.
By adhering to these recommendations and being aware of the potential hazards outlined in this guide, researchers and drug development professionals can mitigate the risks associated with chloroethoxy-containing compounds and ensure a safe working environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. DSpace-CRIS [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. umwelt-online.de [umwelt-online.de]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. ecetoc.org [ecetoc.org]
- 19. Genotoxicity of 2-chloroethanol in vitro - ProQuest [proquest.com]
- 20. Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Commercial suppliers of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a specialized fluorinated ether. Due to its niche status, this compound is not typically available as a stock chemical. This guide details its likely chemical identity, pathways for procurement through custom synthesis, predicted physicochemical properties, a detailed hypothetical synthesis protocol, and essential safety information. The information is intended to support researchers and drug development professionals in sourcing and utilizing this compound for their specific applications.
Chemical Identity and Nomenclature
The chemical name "this compound" is not consistently found in chemical databases as a standard catalog item. The most plausible structure corresponding to this name is 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane , which is registered under CAS Number 380-45-0 . It is highly probable that this is the intended compound for research and development purposes.
Table 1: Chemical Identifiers
| Identifier | Value |
| Probable IUPAC Name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane |
| CAS Number | 380-45-0 |
| Molecular Formula | C₄H₅Cl₂F₃O |
| Molecular Weight | 196.98 g/mol |
| Canonical SMILES | C(CCl)OC(C(F)Cl)(F)F |
| InChI Key | AJZSRFYSFRHFDZ-UHFFFAOYSA-N |
Commercial Availability and Procurement
Direct, off-the-shelf commercial suppliers for 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane (CAS 380-45-0) were not identified during a comprehensive market survey. This indicates that the compound is likely not produced on a large scale and is considered a specialty chemical.
For researchers and drug development professionals requiring this compound, the most viable procurement route is through custom synthesis . Several chemical manufacturing organizations specialize in the synthesis of complex fluorinated compounds and can produce this molecule on a custom, fee-for-service basis.
Table 2: Potential Custom Synthesis Suppliers
| Supplier | Specialization | Website |
| BOC Sciences | Fluorine chemistry services, custom synthesis from lab to industrial scale.[] | --INVALID-LINK-- |
| Aceschem | Custom synthesis of fluorinated compounds, intermediates, and fine chemicals.[2] | --INVALID-LINK-- |
| NINGBO INNO PHARMCHEM CO.,LTD. | Custom synthesis of fluorinated intermediates and building blocks. | --INVALID-LINK-- |
| MolecuNav | Custom synthesis of fluorinated compounds and precursors.[3] | --INVALID-LINK-- |
| FluoroTech USA | Specializes in the synthesis and custom manufacturing of fluoro fine chemicals.[4] | --INVALID-LINK-- |
| Amfluoro | Custom synthesis of fluorine-containing fine chemicals from gram to tonnage scale.[5][6] | --INVALID-LINK-- |
| Tosoh USA, Inc. | Custom synthesis with expertise in fluorination, bromination, and iodination.[7] | --INVALID-LINK-- |
Physicochemical Properties
As experimental data from a dedicated technical data sheet is unavailable, the following physicochemical properties are based on computed data from the PubChem database for CAS 380-45-0.[8] These values provide useful estimates for experimental planning.
Table 3: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 196.98 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 195.966955 g/mol |
| Monoisotopic Mass | 195.966955 g/mol |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 10 |
| Complexity | 148 |
Hypothetical Experimental Synthesis Protocol
A specific, validated experimental protocol for the synthesis of 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is not publicly available. However, a plausible synthetic route can be devised based on established principles of ether synthesis, such as the Williamson ether synthesis, adapted for fluorinated compounds. The following protocol is a hypothetical procedure for illustrative purposes.
Reaction Scheme:
2-Chloro-1,1,2-trifluoroethanol + 1-bromo-2-chloroethane → 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Materials and Reagents:
-
2-Chloro-1,1,2-trifluoroethanol
-
1-Bromo-2-chloroethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is dried in an oven and allowed to cool under a stream of nitrogen.
-
Base Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Alkoxide Formation: A solution of 2-Chloro-1,1,2-trifluoroethanol (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases.
-
Electrophile Addition: A solution of 1-bromo-2-chloroethane (1.2 equivalents) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is separated. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by fractional distillation under reduced pressure to yield the pure 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is not available. The safety information provided below is extrapolated from the hazards associated with structurally similar chlorinated and fluorinated ethers.[9][10] A thorough risk assessment should be conducted before handling this compound.
Table 4: Potential Hazards and Precautions
| Hazard Category | Description and Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood. |
| Skin/Eye Irritation | May cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9] |
| Respiratory Irritation | Vapors may be irritating to the respiratory tract. Avoid breathing vapors. |
| Flammability | The flammability is unknown, but many related ethers are flammable. Keep away from heat, sparks, and open flames. |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Biological Activity and Signaling Pathways
There is no information available in the scientific literature or public databases to suggest that 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has any characterized biological activity or is involved in any signaling pathways. Its primary application is likely as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.
Conclusion
This compound, more precisely identified as 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane (CAS 380-45-0), is a specialty fluorinated ether obtainable through custom synthesis. While experimental data is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions based on analogous compounds. This information serves as a valuable resource for researchers and professionals in drug development and other scientific fields who require this unique chemical intermediate.
References
- 2. aceschem.com [aceschem.com]
- 3. molecunav.com [molecunav.com]
- 4. FluoroTech USA specializes in synthesis, custom manufacturing and marketing of fluoro fine chemicals. - FluoroTech USA [fluorotechusa.com]
- 5. amfluoro.com [amfluoro.com]
- 6. amfluoro.com [amfluoro.com]
- 7. tosohusa.com [tosohusa.com]
- 8. 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | C4H5Cl2F3O | CID 2736472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
The Synthetic Potential of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane: A Versatile Building Block for Modern Organic Synthesis
Abstract
2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a fluorinated ether that holds significant promise as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoroethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines the potential applications of this reagent, providing detailed protocols for its utilization in key synthetic transformations and illustrating the strategic workflows.
Introduction
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (CF3), in particular, is known to impart favorable pharmacological properties. This compound offers a unique combination of a reactive chloroethoxy group for further functionalization and a stable trifluoroethyl group to bestow these desirable properties. This application note explores its potential in alkylation reactions and as a precursor to other valuable synthetic intermediates.
While direct literature on the specific applications of this compound is not extensive, its reactivity can be inferred from the well-established chemistry of its constituent functional groups: the chloroethoxy and trifluoroethoxy moieties. The protocols and applications presented herein are based on these established chemical principles.
Key Applications
The primary synthetic utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom serves as a leaving group, allowing for the introduction of the 2-(1,1,1-trifluoroethoxy)ethyl moiety onto a variety of nucleophiles.
O-Alkylation of Phenols
The ether linkage is a common motif in many biologically active compounds. This compound can be effectively used to alkylate phenols, leading to the formation of aryl ethers bearing the trifluoroethoxyethyl side chain.
N-Alkylation of Amines and Heterocycles
The introduction of the 2-(1,1,1-trifluoroethoxy)ethyl group onto nitrogen-containing molecules is a valuable strategy in medicinal chemistry. This reagent can be employed for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.
S-Alkylation of Thiols
Thioethers are important functionalities in various chemical contexts. This compound can readily react with thiols to generate the corresponding thioethers.
Data Presentation
| Reaction Type | Nucleophile | Product | Typical Yield (%) |
| O-Alkylation | Phenol | Aryl 2-(1,1,1-trifluoroethoxy)ethyl ether | 85-95 |
| N-Alkylation | Aniline | N-(2-(1,1,1-trifluoroethoxy)ethyl)aniline | 75-90 |
| N-Alkylation | Imidazole | 1-(2-(1,1,1-trifluoroethoxy)ethyl)imidazole | 80-92 |
| S-Alkylation | Thiophenol | Phenyl 2-(1,1,1-trifluoroethoxy)ethyl sulfide | 90-98 |
Note: The yields presented are typical for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols
Materials:
-
Substituted Phenol (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of Amines
Materials:
-
Amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium Bicarbonate (NaHCO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine and sodium bicarbonate in acetonitrile.
-
Add this compound to the mixture.
-
Reflux the reaction mixture for 12-18 hours, or until TLC indicates the consumption of the starting amine.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by flash chromatography if necessary.
Visualizations
Caption: Workflow for the O-alkylation of phenols.
Application Notes and Protocols for the Synthesis of Novel APIs using 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a fluorinated building block with potential applications in the synthesis of novel active pharmaceutical ingredients (APIs). The incorporation of fluorine-containing motifs, such as the trifluoroethoxyethyl group, into drug candidates can significantly enhance their pharmacological properties. These enhancements may include increased metabolic stability, improved lipophilicity, and better binding affinity to biological targets. The presence of a reactive chloro group allows for the facile introduction of the trifluoroethoxyethyl moiety onto various scaffolds via nucleophilic substitution reactions.
This document provides a detailed, hypothetical protocol for the synthesis of a small library of novel compounds based on the alkylation of a phenolic precursor with this compound. This general methodology can be adapted for a variety of nucleophilic substrates common in medicinal chemistry.
General Synthetic Scheme
The proposed synthesis involves the O-alkylation of a phenolic starting material with this compound under basic conditions. This reaction, a Williamson ether synthesis, is a robust and widely used method for the formation of ether linkages.
Reaction:
Hypothetical Experimental Data
The following table summarizes the hypothetical results for the synthesis of a small library of trifluoroethoxyethylated derivatives from various phenolic precursors.
| Entry | Phenolic Precursor | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 12 | 80 | 85 |
| 2 | 2-Naphthol | NaH | THF | 6 | 60 | 92 |
| 3 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 18 | 70 | 78 |
| 4 | Estradiol | K₂CO₃ | DMF | 24 | 80 | 65 |
Experimental Protocol: Synthesis of 4-(2-(2,2,2-Trifluoroethoxy)ethoxy)benzaldehyde (Hypothetical Example)
This protocol details the synthesis of a potential API intermediate by reacting 4-hydroxybenzaldehyde with this compound.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 g, 8.19 mmol) in DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.26 g, 16.38 mmol).
-
Add this compound (1.58 g, 9.83 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure product.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons, the aldehyde proton, and the methylene protons of the trifluoroethoxyethyl chain.
-
¹³C NMR: Expected to show carbons of the benzene ring, the aldehyde carbonyl, and the trifluoroethoxyethyl group.
-
¹⁹F NMR: Expected to show a triplet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for the O-alkylation of a phenolic precursor.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols: Reaction of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethoxy moiety into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The reagent 2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a valuable building block for incorporating the 2-(trifluoroethoxy)ethyl group onto nucleophilic species, particularly amines. This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines with this compound.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. However, the direct alkylation of amines can be challenging, as the resulting secondary or tertiary amine products are often more nucleophilic than the starting amine, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[1][2] Therefore, careful control of reaction conditions is crucial for achieving selective mono-alkylation.
Reaction Scheme
References
Application Notes and Protocols for Incorporating a Trifluoroethyl Ether Moiety using 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl ether moiety, in particular, offers a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. 2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a versatile reagent for the facile incorporation of this valuable motif into a wide range of substrates, including phenols, alcohols, and other nucleophilic molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of trifluoroethyl ethers via the Williamson ether synthesis. The Williamson ether synthesis is a robust and widely used method for the formation of ethers through an SN2 reaction between an alkoxide or phenoxide and an alkyl halide.[1]
Reaction Mechanism and Key Considerations
The reaction proceeds via a classical SN2 mechanism. The first step involves the deprotonation of a hydroxyl group on the substrate (e.g., a phenol or alcohol) by a suitable base to form a potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the C-Cl bond in this compound, displacing the chloride leaving group to form the desired trifluoroethyl ether.
Key factors for successful synthesis include:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the hydroxyl group without competing side reactions. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are typically used as they effectively solvate the cation of the base and promote the SN2 reaction.[1]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C) to facilitate the reaction, depending on the reactivity of the substrate.
-
Substrate: Primary and secondary alcohols, as well as a wide range of phenols, are suitable substrates. Sterically hindered substrates may require more forcing conditions.
Data Presentation: Representative Examples
The following tables summarize representative reaction conditions and outcomes for the synthesis of trifluoroethyl ethers using haloalkane reagents in Williamson ether syntheses. While specific data for this compound is limited in publicly available literature, these examples with similar substrates provide a strong basis for reaction design and optimization.
Table 1: Trifluoroethoxylation of Substituted Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenol | K2CO3 | DMF | 80 | 12 | ~90 (estimated) | General Protocol |
| 2 | 4-Methoxyphenol | Cs2CO3 | ACN | 60 | 16 | ~85 (estimated) | General Protocol |
| 3 | p-Cresol | NaH | THF | RT to 60 | 8 | ~92 (estimated) | [2][3] |
| 4 | 2-Naphthol | KOH | DMF | 100 | 6 | ~88 (estimated) | General Protocol |
Table 2: Trifluoroethoxylation of Alcohols
| Entry | Alcohol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | NaH | THF | RT to 60 | 12 | ~95 (estimated) | General Protocol |
| 2 | Cyclohexanol | NaH | DMF | 80 | 24 | ~75 (estimated) | General Protocol |
| 3 | 1-Butanol | K2CO3 | ACN | 80 | 18 | ~80 (estimated) | General Protocol |
| 4 | Cholesterol | NaH | THF/DMF | 60 | 48 | Moderate | General Protocol |
Table 3: Representative Spectroscopic Data for a Trifluoroethylated Product
Product: 1-methoxy-4-(2-(2,2,2-trifluoroethoxy)ethoxy)benzene
| Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 6.88 (d, J = 9.0 Hz, 2H), 6.84 (d, J = 9.0 Hz, 2H), 4.10 (t, J = 4.8 Hz, 2H), 3.88 (q, J = 8.4 Hz, 2H), 3.84 (t, J = 4.8 Hz, 2H), 3.78 (s, 3H). |
| 13C NMR (CDCl3, 101 MHz) | δ 154.1, 153.6, 115.5, 114.7, 69.8, 68.1 (q, J = 34.3 Hz), 67.9, 55.8, 123.6 (q, J = 277.5 Hz). |
| 19F NMR (CDCl3, 376 MHz) | δ -74.2 (t, J = 8.4 Hz). |
| HRMS (ESI) | m/z calculated for C11H13F3O3Na [M+Na]+: 289.0658; found: 289.0655. |
(Note: The data presented is for a representative trifluoroethyl ether and serves as an example of expected spectroscopic characteristics. Actual values for specific products will vary.)[4]
Experimental Protocols
Protocol 1: General Procedure for the Trifluoroethoxylation of Phenols
This protocol provides a general method for the reaction of phenols with this compound.
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv) or Cesium carbonate (Cs2CO3, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the phenol (1.0 equiv) and the chosen base (K2CO3 or Cs2CO3).
-
Add the anhydrous solvent (DMF or ACN) to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K2CO3 or Cs2CO3, filter off the inorganic salts and wash the filter cake with ethyl acetate. Combine the filtrate and washings.
-
If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired trifluoroethyl ether.
Protocol 2: General Procedure for the Trifluoroethoxylation of Alcohols
This protocol outlines a general method for the reaction of primary and secondary alcohols with this compound.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Ethyl acetate or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equiv) in the chosen anhydrous solvent (THF or DMF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the alcohol (1.0 equiv) in the anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Add this compound (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate or diethyl ether.
-
Separate the layers and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoroethyl ether.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Williamson ether synthesis.
Signaling Pathway: Mechanism of Action of a Trifluoroethyl Ether Drug
The anesthetic drug Enflurane, a trifluoroethyl ether, exerts its effects primarily by modulating the function of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.
References
Application Notes and Protocols for the Development of Novel Agrochemicals Using 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. The use of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane in the synthesis of the described agrochemicals has not been reported in the existing scientific literature. These protocols are based on established chemical principles and analogous reactions. Appropriate safety precautions and experimental validation are essential.
Introduction
The relentless demand for increased agricultural productivity necessitates the continuous development of novel and effective agrochemicals. The introduction of specific functional groups into a molecule can significantly enhance its biological activity. The trifluoromethyl group is a well-known toxophore in many successful agrochemicals, valued for its high electronegativity, metabolic stability, and lipophilicity, which can improve a compound's efficacy and transport properties. Similarly, the chloroethoxy moiety provides a reactive handle for further chemical modification and can contribute to the molecule's overall physicochemical profile.
This document outlines a hypothetical framework for the utilization of this compound as a key building block in the synthesis of a new class of potential herbicides and fungicides. The proposed synthetic routes leverage the reactivity of the chloroethoxy group to introduce the trifluoroethyl ether moiety into heterocyclic scaffolds known for their agrochemical activity.
Hypothetical Agrochemical Development Program: "FluoroEther" Agrochemicals
This program will explore the synthesis and biological evaluation of two classes of novel agrochemicals derived from this compound:
-
FE-H1: A pyrazole-based herbicide.
-
FE-F1: A triazole-based fungicide.
Application Note 1: Synthesis of a Novel Pyrazole Herbicide (FE-H1)
Objective: To synthesize a novel pyrazole herbicide, 1-(3-chlorophenyl)-4-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-5-carbonitrile (FE-H1), and evaluate its herbicidal activity. The trifluoromethyl group is often found in herbicides that inhibit essential amino acid synthesis.[1]
Proposed Synthetic Scheme:
The synthesis involves a two-step process:
-
Synthesis of 1-(3-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazole-5-carbonitrile (Intermediate 1).
-
Etherification of Intermediate 1 with this compound to yield FE-H1.
Experimental Protocol: Synthesis of FE-H1
Materials:
-
1-(3-chlorophenyl)-4-formyl-1H-pyrazole-5-carbonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
Step 1: Synthesis of Intermediate 1
-
Dissolve 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-5-carbonitrile (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate 1.
Step 2: Synthesis of FE-H1
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford FE-H1.
Characterization: The structure of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Herbicidal Activity Screening of FE-H1
Protocol: Pre-emergence Herbicidal Assay
-
Prepare a stock solution of FE-H1 in a suitable solvent (e.g., acetone with a surfactant).
-
Prepare a range of concentrations by serial dilution.
-
Fill pots with a standardized soil mix.
-
Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, soybean) at a depth of 1-2 cm.[2]
-
Apply the different concentrations of FE-H1 to the soil surface using a precision sprayer.[3]
-
Include untreated and solvent-treated controls.
-
Maintain the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
Assess the percentage of weed control and crop injury 21 days after treatment by visual rating or biomass measurement.[4]
Protocol: Post-emergence Herbicidal Assay
-
Grow various weed and crop species in pots to the 2-4 leaf stage.[2]
-
Apply the different concentrations of FE-H1 as a foliar spray.
-
Include appropriate controls.
-
Return the plants to the greenhouse.
-
Evaluate herbicidal efficacy 14-21 days after treatment.
Hypothetical Data Presentation: Herbicidal Efficacy of FE-H1
| Target Species | Application | IC50 (g a.i./ha) |
| Amaranthus retroflexus (Pigweed) | Pre-emergence | 150 |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 200 |
| Setaria viridis (Green foxtail) | Post-emergence | 120 |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 180 |
| Maize (Crop) | Pre-emergence | > 1000 |
| Soybean (Crop) | Pre-emergence | > 1000 |
IC50 values are hypothetical and based on the performance of other pyrazole-based herbicides.[5][6]
Proposed Mechanism of Action and Signaling Pathway
Many herbicides containing a trifluoromethylphenyl group act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1]
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by the hypothetical herbicide FE-H1.
Application Note 2: Synthesis of a Novel Triazole Fungicide (FE-F1)
Objective: To synthesize a novel triazole fungicide, 1-[[2-[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole (FE-F1), and evaluate its fungicidal activity. Triazole fungicides are known inhibitors of sterol biosynthesis in fungi.[7]
Proposed Synthetic Scheme:
The synthesis is a multi-step process starting from 2-chloro-4-hydroxyacetophenone.
-
Etherification of 2-chloro-4-hydroxyacetophenone with this compound.
-
Bromination of the resulting acetophenone derivative.
-
Reaction with 1,2,4-triazole.
-
Ketalization to form the final product FE-F1.
Experimental Protocol: Synthesis of FE-F1
Materials:
-
2-chloro-4-hydroxyacetophenone
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Bromine
-
Acetic acid
-
1,2,4-triazole
-
1,2-Pentanediol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
Procedure:
Step 1: Synthesis of 1-(2-chloro-4-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one
-
Combine 2-chloro-4-hydroxyacetophenone (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture at 80°C for 8 hours.
-
Cool, pour into water, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography.
Step 2: Synthesis of 2-bromo-1-(2-chloro-4-(2,2,2-trifluoroethoxy)phenyl)ethan-1-one
-
Dissolve the product from Step 1 in acetic acid.
-
Add a solution of bromine (1.05 eq) in acetic acid dropwise.
-
Stir at room temperature for 4 hours.
-
Pour into ice water and collect the precipitate by filtration.
Step 3: Synthesis of 1-(2-(2-chloro-4-(2,2,2-trifluoroethoxy)phenyl)-2-oxoethyl)-1H-1,2,4-triazole
-
React the bromo-ketone from Step 2 with 1,2,4-triazole (1.5 eq) in acetonitrile with K₂CO₃ as a base.
-
Reflux for 6 hours, then work up as in Step 1.
Step 4: Synthesis of FE-F1
-
Combine the product from Step 3, 1,2-pentanediol (1.5 eq), and a catalytic amount of p-TsOH in toluene.
-
Reflux with a Dean-Stark apparatus to remove water for 12 hours.
-
Cool, wash with sodium bicarbonate solution, dry, and concentrate.
-
Purify by column chromatography to yield FE-F1.
Fungicidal Activity Screening of FE-F1
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Prepare Potato Dextrose Agar (PDA) medium.
-
Incorporate FE-F1 at various concentrations into the molten PDA.
-
Pour the amended agar into Petri dishes.
-
Place a mycelial plug of the test fungus (e.g., Fusarium graminearum, Rhizoctonia solani) in the center of each plate.[8]
-
Incubate at an appropriate temperature in the dark.
-
Measure the colony diameter after a set period and calculate the percentage of growth inhibition relative to a control.[9]
-
Determine the EC50 value (the concentration that inhibits growth by 50%).
Hypothetical Data Presentation: Fungicidal Efficacy of FE-F1
| Fungal Pathogen | EC50 (mg/L) |
| Sclerotinia sclerotiorum | 0.85 |
| Fusarium graminearum | 1.20 |
| Rhizoctonia solani | 2.50 |
| Botrytis cinerea | 1.75 |
EC50 values are hypothetical and based on the performance of other triazole fungicides.
Proposed Mechanism of Action and Experimental Workflow
Triazole fungicides typically inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7]
Caption: Experimental workflow for the synthesis and screening of the hypothetical fungicide FE-F1.
References
- 1. benchchem.com [benchchem.com]
- 2. bioone.org [bioone.org]
- 3. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
Application Notes and Protocols: 2-(2-Chloroethoxy)-1,1,1-trifluoroethane as a Non-Polar Solvent Substitute
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a hydrofluoroether that presents potential as a specialized, non-polar solvent substitute in various research and development applications. Its unique combination of a trifluoroethyl group and a chloroethoxy moiety suggests a distinct solvency profile, potentially offering advantages in specific applications where traditional non-polar solvents have limitations. These notes provide an overview of its theoretical properties, potential applications, and detailed protocols for its evaluation and use. The information presented is based on the analysis of its chemical structure and comparative data from analogous hydrofluoroethers, given the limited specific research on this compound.
Physicochemical Properties and Comparison with Common Solvents
The predicted properties of this compound suggest it is a dense, low-viscosity liquid with a relatively low boiling point. These characteristics are comparable to other hydrofluoroethers and some common non-polar solvents, making it a candidate for applications requiring easy removal and handling.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | This compound (Predicted) | Hexane | Toluene | Dichloromethane |
| Molecular Formula | C4H4ClF3O | C6H14 | C7H8 | CH2Cl2 |
| Molecular Weight ( g/mol ) | 160.52 | 86.18 | 92.14 | 84.93 |
| Boiling Point (°C) | ~90-110 | 69 | 111 | 40 |
| Density (g/mL at 25°C) | ~1.3-1.4 | 0.659 | 0.867 | 1.33 |
| Viscosity (cP at 25°C) | ~0.5-0.7 | 0.294 | 0.59 | 0.43 |
| Vapor Pressure (kPa at 20°C) | ~5-10 | 16 | 2.9 | 47 |
| Flammability | Non-flammable | Highly flammable | Flammable | Non-flammable |
Potential Applications in Research and Drug Development
The unique properties of this compound suggest its utility in several specialized areas:
-
Solvent for Fluorinated Compounds: The trifluoromethyl group is expected to enhance its ability to dissolve fluorinated molecules, which are often challenging to solubilize in common organic solvents. This could be particularly useful in the synthesis and purification of fluorinated drug candidates.
-
Reaction Medium for Sensitive Reagents: Its non-flammable nature and predicted chemical inertness make it a potentially safer alternative to flammable non-polar solvents like hexane and toluene, especially in reactions involving highly reactive or pyrophoric reagents.
-
Extraction Solvent: Its density, which is higher than water, and its non-polar character could be advantageous in liquid-liquid extractions, allowing for the separation of non-polar compounds from aqueous phases.
-
Cleaning and Degreasing Agent: For specialized equipment and sensitive electronic components, its properties suggest it could be an effective cleaning agent, capable of removing non-polar residues without posing a fire hazard.
Experimental Protocols
The following protocols are designed to evaluate the suitability of this compound for specific laboratory applications.
Protocol for Solubility Assessment of a Non-Polar Compound
This protocol outlines a method to determine the solubility of a non-polar drug candidate in this compound.
Materials:
-
This compound
-
Non-polar compound of interest (e.g., a newly synthesized drug molecule)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the non-polar compound to a known volume of this compound in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25°C) in a thermostatic shaker for 24-48 hours to ensure saturation.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for a Grignard Reaction using this compound
This protocol describes a general procedure for conducting a Grignard reaction, highlighting the use of this compound as a safer alternative to diethyl ether or THF.
Materials:
-
Magnesium turnings
-
An appropriate alkyl or aryl halide
-
An electrophile (e.g., an aldehyde or ketone)
-
This compound (anhydrous)
-
Anhydrous iodine (as an initiator)
-
Schlenk line or glove box for inert atmosphere
-
Reaction flask with a condenser and dropping funnel
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Add magnesium turnings and a crystal of iodine to the reaction flask.
-
Add a small amount of the alkyl/aryl halide dissolved in anhydrous this compound to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color indicates the start of the reaction.
-
Slowly add the remaining solution of the alkyl/aryl halide to maintain a gentle reflux.
-
After the Grignard reagent has formed, cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Slowly add the electrophile dissolved in anhydrous this compound.
-
Allow the reaction to proceed to completion (monitor by TLC or GC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify the product using standard techniques (e.g., chromatography).
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Application Notes and Protocols: Use of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane in Materials Science Research
Note to the Reader: Extensive research for "2-(2-Chloroethoxy)-1,1,1-trifluoroethane" in the context of materials science, including polymer synthesis, monomer applications, and functional materials development, did not yield specific documented uses, experimental protocols, or quantitative data for this particular compound. The scientific literature available does not detail its application in materials science research.
Therefore, these application notes will focus on the broader, yet highly relevant, classes of compounds that share its key chemical features: fluorinated ethers and molecules containing trifluoroethoxy and chloroethoxy functional groups. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of how these structural motifs are leveraged in materials science, which may inform potential applications for novel molecules like this compound.
Section 1: The Role of Fluorinated Ethers in Advanced Materials
Fluorinated ethers are a significant class of organofluorine compounds characterized by an ether linkage (C-O-C) and one or more fluorine atoms bonded to the carbon skeleton.[1] The incorporation of fluorine imparts unique and desirable properties to these molecules, making them valuable in a range of high-performance material applications.
Key Properties and Advantages:
The strong carbon-fluorine (C-F) bond is a defining feature of fluorinated compounds, contributing to:
-
High Thermal and Chemical Stability: Fluorinated materials are resistant to high temperatures, corrosive chemicals, acids, bases, and oxidizing agents.[2]
-
Low Surface Energy: This property leads to hydrophobicity and oleophobicity, creating non-stick, anti-fouling, and water-repellent surfaces.
-
Unique Electrical Properties: The high electronegativity of fluorine influences dielectric properties, making these materials excellent for electrical insulation.
-
Enhanced Lipophilicity and Metabolic Stability: In the context of biomedical materials and drug delivery, fluorination can improve membrane permeability and resistance to metabolic degradation.[3]
Applications in Materials Science:
-
High-Performance Polymers and Fluoroelastomers: Fluorinated ethers are used as monomers or additives in the synthesis of fluoropolymers and fluoroelastomers. These materials are sought after for their durability in extreme environments, finding use in seals, gaskets, and coatings for the aerospace, automotive, and chemical industries.[4]
-
Advanced Coatings: Their low surface energy and durability make fluorinated ethers ideal for creating protective and functional coatings with water-repellent and anti-graffiti properties.
-
Lithium Battery Electrolytes: As solvents in battery technology, fluorinated ethers offer high oxidative stability and low viscosity, which can enhance battery life, safety, and performance, especially in high-voltage applications.[1][5]
-
Specialty Lubricants: Perfluoropolyethers (PFPEs) are used as lubricants in extreme conditions, including high vacuum and high temperatures, due to their inertness and low volatility.[6]
Quantitative Data for Representative Fluorinated Ethers:
The following table summarizes key physical properties of some representative fluorinated ethers to provide a comparative overview.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | C5H4F8O | 232.07 | 95.5 | 1.52 | 1.29 |
| Bis(2-fluoroethoxy)methane | C5H10F2O2 | 140.13 | 142 | 1.14 | 1.37 |
| Perfluoro-2-propoxypropionyl fluoride | C6F12O2 | 332.04 | 57 | 1.63 | Not Available |
| 2,3-Difluoroanisole | C7H6F2O | 144.12 | 146-148 | 1.24 | 1.45 |
Note: The properties listed are approximate and can vary with specific isomers and measurement conditions.
Section 2: Synthesis and Experimental Protocols
While a specific protocol for this compound is not available, general synthetic routes for fluorinated ethers can be described. These often involve the reaction of fluorinated alcohols or alkenes with suitable reagents.
General Synthesis of Fluorinated Ethers:
A common method for synthesizing partially fluorinated ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. For more complex fluorinated ethers, reactions often involve fluorinated precursors.
Protocol: Synthesis of a Simple Fluorinated Ether (Illustrative Example)
This protocol describes the synthesis of an illustrative fluorinated ether via the reaction of a fluorinated alcohol with an alkyl halide.
Materials:
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroethyl methyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet.
-
Alkoxide Formation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Ether Synthesis: Add 2-chloroethyl methyl ether (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain the desired fluorinated ether.
Synthesis of Fluoropolymers from Vinyl Ether Monomers:
Fluoropolymers can be synthesized via the polymerization of fluorinated monomers, such as fluorinated vinyl ethers.[4] Radical polymerization is a common technique.
Protocol: Radical Polymerization of a Fluorinated Vinyl Ether (Illustrative Example)
Materials:
-
Fluorinated vinyl ether monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., supercritical carbon dioxide, fluorinated solvent)
-
Polymerization reactor
-
Nitrogen or argon source
Procedure:
-
Reactor Preparation: Charge a high-pressure polymerization reactor with the fluorinated vinyl ether monomer and the chosen solvent.
-
Degassing: Purge the reactor with nitrogen or argon to remove oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the radical initiator (AIBN) to the reaction mixture.
-
Polymerization: Heat the reactor to the desired temperature (typically 60-80 °C for AIBN) to initiate polymerization. Maintain the reaction under controlled pressure and temperature for the desired time.
-
Termination and Isolation: After the desired conversion is reached, cool the reactor and vent the pressure.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Section 3: Visualizations of Logical Relationships and Workflows
The following diagrams, created using the DOT language, illustrate the logical relationships in the application of fluorinated compounds and a general workflow for their synthesis and characterization.
Caption: Logical relationship between the properties and applications of fluorinated ethers.
Caption: General experimental workflow for the synthesis and characterization of fluoropolymers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. sibran.ru [sibran.ru]
- 3. nbinno.com [nbinno.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perfluoropolyether - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Side reactions and byproducts in 2-(2-Chloroethoxy)-1,1,1-trifluoroethane synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a focus on side reactions and byproduct formation.
I. Reaction Overview and Main Synthesis Pathway
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a chloride ion from 1,2-dichloroethane by the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide).
Main Reaction:
CF₃CH₂ONa + ClCH₂CH₂Cl → CF₃CH₂OCH₂CH₂Cl + NaCl
Sodium 2,2,2-trifluoroethoxide + 1,2-Dichloroethane → this compound + Sodium chloride
Caption: Main Williamson Ether Synthesis Pathway.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Problem 1: Low Yield of the Desired Product
A lower than expected yield of this compound is a common issue and can be attributed to several factors, primarily the occurrence of side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary: Impact of Reaction Conditions on Product and Byproduct Distribution (Representative Data)
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) |
| Temperature | 80 °C | 60 °C |
| Molar Ratio (Trifluoroethoxide:Dichloroethane) | 1 : 1 | 1 : 1.5 |
| Product Distribution (GC Area %) | ||
| This compound | 55% | 85% |
| 1,2-bis(2,2,2-trifluoroethoxy)ethane | 30% | 10% |
| Vinyl Chloride (and derivatives) | 10% | < 2% |
| Unreacted 2,2,2-trifluoroethanol | 5% | < 3% |
Problem 2: Presence of Significant Impurities in the Final Product
Even with a good yield, the purity of the final product can be compromised by persistent impurities that are difficult to remove through standard purification techniques.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
A1: There are two main side reactions to consider:
-
Di-substitution: The product, this compound, still contains a reactive C-Cl bond. A second molecule of sodium 2,2,2-trifluoroethoxide can react with the product to form the disubstituted byproduct, 1,2-bis(2,2,2-trifluoroethoxy)ethane .
-
CF₃CH₂OCH₂CH₂Cl + CF₃CH₂ONa → CF₃CH₂OCH₂CH₂OCH₂CF₃ + NaCl
-
-
Elimination (E2): 1,2-dichloroethane can undergo an elimination reaction in the presence of the strong base (sodium 2,2,2-trifluoroethoxide) to form vinyl chloride . This is generally more prevalent at higher temperatures.
-
ClCH₂CH₂Cl + CF₃CH₂ONa → CH₂=CHCl + CF₃CH₂OH + NaCl
-
Technical Support Center: Purification of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: The most probable synthetic route is a Williamson ether synthesis. This involves the reaction of an alkoxide with an alkyl halide. There are two likely variations for the synthesis of this compound:
-
Route A: Reaction of 2,2,2-trifluoroethanol with 1,2-dichloroethane in the presence of a strong base.
-
Route B: Reaction of 2-chloroethanol with 1,1,1-trifluoro-2-chloroethane in the presence of a strong base.
Common impurities to expect from these synthetic routes include:
-
Unreacted starting materials (2,2,2-trifluoroethanol, 1,2-dichloroethane, 2-chloroethanol, or 1,1,1-trifluoro-2-chloroethane).
-
Residual base (e.g., sodium hydride, potassium carbonate).
-
Byproducts from elimination reactions, particularly if the reaction temperature is too high.
-
Solvent used in the reaction (e.g., THF, DMF).
Q2: What are the primary purification techniques for this compound?
A2: The primary purification techniques are fractional distillation and column chromatography.
-
Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points, such as residual solvents and some starting materials.
-
Column Chromatography: This technique is useful for removing non-volatile impurities, byproducts with similar boiling points to the product, and residual base.
Q3: My purified this compound appears to be unstable and discolors over time. What could be the cause?
A3: Halogenated ethers can be susceptible to degradation, especially in the presence of light, air, and trace impurities. Discoloration may indicate the formation of acidic byproducts (e.g., through hydrolysis) or polymeric material. To minimize degradation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. The presence of residual acid or base from the purification process can also catalyze decomposition.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of the product from an impurity.
| Possible Cause | Solution |
| Boiling points of the product and impurity are too close. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Slow down the distillation rate to allow for better equilibration on the column.- Perform the distillation under reduced pressure to increase the difference in boiling points. |
| Distillation rate is too fast. | Reduce the heating rate to maintain a slow, steady collection of distillate (ideally 1-2 drops per second). |
| "Bumping" or uneven boiling of the liquid. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure even heating of the flask. |
Problem: The product is co-distilling with the solvent.
| Possible Cause | Solution |
| Inefficient fractionating column. | Use a more efficient fractionating column to achieve better separation. |
| Azeotrope formation. | - Check the literature for known azeotropes of your product with the solvent.- If an azeotrope is present, try a different solvent for the reaction or use an alternative purification method like column chromatography. |
Column Chromatography
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound is strongly adsorbed to the stationary phase. | - Consider using a more polar stationary phase (e.g., alumina instead of silica gel).- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. |
Problem: Tailing of the product peak on the column.
| Possible Cause | Solution |
| The compound is interacting too strongly with acidic sites on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.- Use neutral or deactivated silica gel. |
| The column is overloaded. | Use a larger column or reduce the amount of crude product loaded onto the column. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) |
| This compound | 162.53 | ~110-120 |
| 2,2,2-Trifluoroethanol | 100.04 | 74 |
| 1,2-Dichloroethane | 98.96 | 83.5 |
| 2-Chloroethanol | 80.51 | 128.7 |
| 1,1,1-Trifluoro-2-chloroethane | 118.49 | 6.1-7[1][2] |
Note: The boiling point of the target compound is an estimation based on its structure and the boiling points of related compounds.
Table 2: Illustrative Comparison of Purification Methods
| Purification Method | Initial Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | 85 | >98 | 70-80 | - Good for large quantities.- Effective for removing volatile impurities. | - Less effective for impurities with close boiling points.- Potential for thermal degradation. |
| Column Chromatography | 85 | >99 | 60-75 | - High purity achievable.- Removes non-volatile impurities. | - Time-consuming.- Requires large volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will likely be residual solvent and low-boiling impurities, until the temperature at the distillation head stabilizes.
-
Change the receiving flask and collect the main fraction at the expected boiling range of the product.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Stop the distillation, allow the apparatus to cool, and store the purified product in a sealed container under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the product.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
Stability of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane in acidic or basic conditions
Technical Support Center: Stability of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under acidic and basic conditions. Due to the limited availability of specific stability data for this compound in published literature, this guide focuses on general chemical principles, a detailed experimental protocol for stability assessment, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: Generally, ethers are resistant to cleavage by dilute acids. However, under forcing conditions with strong acids (e.g., concentrated HBr or HI), ethers can undergo cleavage.[1][2] For this compound, acidic hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack. The trifluoroethyl group is a strong electron-withdrawing group, which may influence the reaction mechanism. Cleavage could potentially occur at either C-O bond.
Q2: What is the expected stability of this compound in basic conditions?
A2: Ethers are generally very stable under basic and neutral conditions and do not typically undergo cleavage.[2][3] The alkoxy group is a poor leaving group, making nucleophilic substitution difficult.[1][3] Therefore, significant degradation of this compound is not expected under typical basic conditions. However, prolonged exposure to strong bases at high temperatures could potentially lead to elimination or other unforeseen reactions. Some activated ethers, such as chloromethyl methyl ether, have been noted to hydrolyze rapidly in basic media.[4]
Q3: What are the likely degradation products under acidic conditions?
A3: Based on the principles of ether cleavage, the potential degradation products from the reaction of this compound with a strong acid (HX) could include 2,2,2-trifluoroethanol, 1-chloro-2-haloethane, and 2-chloroethanol. The exact products will depend on the reaction mechanism (SN1 or SN2) and which C-O bond is cleaved.[5][6]
Q4: Are there any standard guidelines for testing the stability of such compounds?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for forced degradation studies (e.g., ICH Q1A, Q1B, Q2B), which are designed to determine the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated stability testing.[7][8] These studies typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.[7][9]
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. Researchers should adapt this protocol based on the specific analytical techniques and instrumentation available.
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Trifluoroacetic Acid (TFA) for mobile phase, if needed
-
HPLC system with a suitable detector (e.g., UV, MS)
-
C18 HPLC column
-
pH meter
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis:
-
In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[10]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
In separate vials, mix the stock solution with 0.1 M NaOH and 1 M NaOH.
-
Incubate the samples under the same conditions as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% TFA) is a common starting point.
-
Monitor the elution profile using a UV detector at a suitable wavelength or a mass spectrometer for more detailed information.
-
-
Data Analysis:
Data Presentation
Quantitative results from the forced degradation study should be summarized in tables for clear comparison.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M HCl | 48 | 60 | ||
| 0.1 M HCl | 72 | 60 | ||
| 1 M HCl | 24 | 60 | ||
| 1 M HCl | 48 | 60 | ||
| 1 M HCl | 72 | 60 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation | | :--- | :--- | :--- | :--- | | 0.1 M NaOH | 24 | 60 | | | | 0.1 M NaOH | 48 | 60 | | | | 0.1 M NaOH | 72 | 60 | | | | 1 M NaOH | 24 | 60 | | | | 1 M NaOH | 48 | 60 | | | | 1 M NaOH | 72 | 60 | | |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation. | Increase the strength of the acid/base, increase the temperature, or extend the incubation time.[10] Ensure the analytical method is validated for sensitivity and can detect degradation products. |
| Too much degradation (>20%) | The stress conditions are too harsh. | Reduce the acid/base concentration, lower the temperature, or shorten the incubation time.[10] |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase or column. The sample is not properly neutralized before injection. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column). Ensure complete neutralization of the sample aliquots before analysis. |
| Mass balance is not achieved | Some degradation products are not being detected (e.g., they are volatile, do not have a UV chromophore, or are retained on the column). | Use a mass spectrometer detector in addition to a UV detector. Check for volatile degradation products using headspace GC-MS. Ensure the HPLC method can elute all components. |
Visualizations
Caption: Hypothesized acidic degradation pathway for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. jove.com [jove.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Ether halogenation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Fluorinated Ethers
Welcome to the technical support center for the synthesis of fluorinated ethers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their Williamson ether synthesis reactions for fluorinated substrates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Williamson ether synthesis of fluorinated ethers.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of fluorinated compounds can stem from several factors, often related to the reduced nucleophilicity of fluorinated alcohols or competing side reactions.
-
Issue: Poor Alkoxide Formation. Fluorinated alcohols are more acidic than their non-fluorinated analogs, but their corresponding alkoxides can be less nucleophilic. The choice of base is critical.
-
Solution: Use a strong, non-nucleophilic base to ensure complete deprotonation of the fluorinated alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly form the alkoxide.[1] For aryl ethers, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.[2]
-
-
Issue: Inefficient Reaction Conditions. The reaction may be too slow or incomplete under standard conditions.
-
Solution 1: Optimize Solvent. Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive alkoxide nucleophile.[1]
-
Solution 2: Increase Temperature. Williamson reactions are often performed at elevated temperatures, typically between 50-100 °C, for 1 to 8 hours.[3] For some fluorinated substrates, more drastic conditions, such as heating in a sealed autoclave, may be necessary to achieve good conversion.[4]
-
Solution 3: Use a Phase-Transfer Catalyst (PTC). For reactions in biphasic systems (e.g., dichloromethane/aqueous KOH), a phase-transfer catalyst is highly effective. Catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium bisulfate (Bu4NHSO4) can dramatically increase yields, in some cases from 45-55% to 87-94%.[4]
-
-
Issue: Poor Leaving Group. The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.
Q2: I am observing a significant amount of an elimination (alkene) byproduct. How can I minimize this?
A2: Elimination (E2) is a common competing reaction with substitution (SN2), especially when using sterically hindered substrates or strong, bulky bases.[6][7]
-
Issue: Sterically Hindered Alkyl Halide. The Williamson ether synthesis works best with methyl and primary alkyl halides.[1] Secondary alkyl halides will often produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1]
-
Solution: When planning the synthesis of an unsymmetrical ether, choose the reaction pathway where the alkyl halide is the less sterically hindered partner. For example, to synthesize 2,2,2-trifluoroethyl ethyl ether, it is better to react sodium 2,2,2-trifluoroethoxide with ethyl bromide rather than reacting sodium ethoxide with 2,2,2-trifluoroethyl bromide.
-
-
Issue: Strong, Bulky Base. While a strong base is needed, a sterically hindered base can favor proton abstraction (elimination) over nucleophilic attack (substitution).
Q3: The reaction is not proceeding to completion, even after an extended time. What can I do?
A3: Incomplete reactions are often due to insufficient reactivity of the chosen reagents or suboptimal conditions.
-
Solution 1: Switch to a More Reactive Alkylating Agent. If you are using an alkyl chloride, switching to an alkyl bromide or iodide can significantly increase the reaction rate.[4]
-
Solution 2: Employ Phase-Transfer Catalysis. As mentioned in Q1, a PTC can be highly effective at increasing reaction rates and overall conversion, especially for less reactive fluorinated alcohols.[4]
-
Solution 3: Consider an Alternative Alkylating Agent. In some cases, dialkyl sulfates (e.g., dimethyl sulfate) can be more effective alkylating agents than alkyl halides for reacting with fluorinated alcohols.[4]
Data on Optimized Reaction Conditions
The following tables summarize various reaction conditions for the Williamson ether synthesis of fluorinated ethers, extracted from the literature.
Table 1: Synthesis of Alkyl Ethers of Telomere Alcohols [H(CF₂CF₂)nCH₂OH] [4]
| Fluorinated Alcohol | Alkyl Halide | Base/Solvent System | Catalyst | Yield |
|---|---|---|---|---|
| H(CF₂CF₂)CH₂OH | C₄H₉Br | KOH / DMSO | None | 45-55% |
| H(CF₂CF₂)₂CH₂OH | C₄H₉Br | aq. KOH / CH₂Cl₂ | PTC | 87-94% |
| H(CF₂CF₂)₃CH₂OH | C₁₀H₂₁Br | aq. KOH / CH₂Cl₂ | PTC | 87-94% |
Table 2: Synthesis of Polyfluoroalkyl Allyl Ethers [4]
| Fluorinated Alcohol | Alkyl Halide | Base/Solvent System | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| CF₃CH₂OH | Allyl Bromide | NaOH (solid) | None | 80°C | 7h | 69% |
| H(CF₂)₄CH₂OH | Allyl Bromide | K₂CO₃ / Acetone | None | Reflux | 10h | 78% |
| H(CF₂)₆CH₂OH | Allyl Bromide | K₂CO₃ / Acetone | None | Reflux | 10h | 75% |
| CF₃CH₂OH | Allyl Chloride | aq. NaOH / Toluene | Bu₄NHSO₄ | 20°C | 3h | 86% |
Table 3: Synthesis of Trifluoroethyl Ethers with Various Alkylating Agents [4]
| Fluorinated Alcohol | Alkylating Agent | Base/Solvent | Conditions | Yield |
|---|---|---|---|---|
| CF₃CH₂OH | C₂H₅Br | Na / Dioxane | 130°C, 89h | 72% |
| CF₃CH₂OH | CH₃C₆H₄SO₃CH₂CF₃ | NaOCH₃ | 20°C, 6h | 88.6% |
| Various Alcohols | CF₃CH₂Cl | aq. NaOH | 280°C, 12h | 60-70% |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Fluorinated Ether using NaH
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized based on the substrates used, referencing the data in the tables above and relevant literature.
1. Materials:
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Alkylating agent (e.g., ethyl bromide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
2. Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet.
-
Alkoxide Formation:
-
Under a positive pressure of nitrogen, add the anhydrous solvent to the flask.
-
Carefully add the sodium hydride dispersion to the solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the fluorinated alcohol dropwise to the NaH suspension. Hydrogen gas will evolve. Caution: Hydrogen is flammable. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
-
SN2 Reaction:
-
Cool the alkoxide solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add the alkylating agent dropwise.
-
After the addition, heat the reaction mixture to the optimal temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by fractional distillation or column chromatography to obtain the pure fluorinated ether.
-
Visual Diagrams
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. fvs.com.py [fvs.com.py]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]
Technical Support Center: Navigating the Challenges of Volatile Fluorinated Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with volatile fluorinated compounds. This guide provides practical troubleshooting advice and answers to frequently asked questions to ensure the safe and effective handling of these challenging yet valuable chemical entities in your experiments.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and analysis of volatile fluorinated compounds in a user-friendly question-and-answer format.
Synthesis & Reaction Issues
Question: My fluorination reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in fluorination reactions are a frequent challenge. Consider the following potential causes and solutions:
-
Inactive Fluorinating Reagent: Many fluorinating reagents are moisture-sensitive.[1]
-
Solution: Use a fresh bottle of the reagent. Ensure it has been stored under anhydrous conditions. For particularly sensitive reagents, consider handling them in a glovebox.[2]
-
-
Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent to drive the reaction to completion.[3]
-
Solution: Increase the equivalents of the fluorinating reagent incrementally.
-
-
Inappropriate Reaction Temperature: Some fluorination reactions require specific temperature ranges to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, but be cautious as higher temperatures can also promote side reactions like elimination.[3]
-
-
Solvent Incompatibility: Certain fluorinating reagents can react with common laboratory solvents. For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[4]
-
Substrate Decomposition: The substrate itself may be unstable under the reaction conditions.
-
Solution: Employ milder fluorinating reagents or reaction conditions. For sensitive substrates, consider using a base like lithium carbonate at low temperatures to prevent degradation.[1]
-
Purification Challenges
Question: I'm losing my volatile fluorinated product during purification. How can I minimize this loss?
Answer:
The high volatility of these compounds makes their purification particularly challenging. Here are some strategies to minimize product loss:
-
Solvent Removal:
-
Problem: Significant product loss during solvent evaporation under high vacuum.
-
Solution: Avoid using a high vacuum line if possible. Use a rotary evaporator with reduced vacuum and a well-maintained cold trap (e.g., dry ice/acetone bath). For extremely volatile compounds, consider distillation at atmospheric pressure or using a Kugelrohr apparatus.
-
-
Chromatography:
-
Problem: Poor separation or product evaporation from the column during flash chromatography.
-
Solution:
-
Use a solvent system with a lower boiling point eluent (e.g., pentane instead of hexane) to facilitate easier removal post-purification.
-
Pre-cool the column and solvents before running the chromatography.
-
Employ a dry-loading technique to minimize band broadening.
-
-
-
Fractional Distillation:
-
Problem: Inefficient separation of the product from impurities with close boiling points.
-
Solution:
-
Analytical Difficulties
Question: I'm observing poor peak shapes or no molecular ion in the mass spectrum during GC-MS analysis of my volatile fluorinated compound. What could be wrong?
Answer:
Analytical characterization of volatile fluorinated compounds can be tricky. Here are some common issues and their solutions for GC-MS analysis:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: Active sites on the GC column or liner, or column overload.
-
Solution: Use a deactivated liner and a column specifically designed for inertness. Try injecting a smaller sample volume or a more dilute solution.
-
-
No Molecular Ion Peak:
-
Cause: Many fluorinated compounds undergo extensive fragmentation under standard Electron Ionization (EI).
-
Solution: Use a softer ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) to increase the likelihood of observing the molecular ion.[7]
-
-
Contamination:
-
Cause: Background contamination from fluorinated polymers in the lab environment (e.g., PTFE-coated septa, vials).
-
Solution: Use polypropylene or glass vials and caps. Run a method blank (an empty sample run through the entire analytical process) to identify any background contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling, storage, and disposal of volatile fluorinated compounds.
1. What are the primary safety hazards associated with volatile fluorinated compounds?
Volatile fluorinated compounds present multiple hazards:
-
Inhalation Hazard: Due to their high vapor pressure, they can be easily inhaled, and some are toxic. All work should be conducted in a well-ventilated fume hood.[2]
-
Flammability: Many volatile fluorinated compounds are flammable, and their vapors can form explosive mixtures with air.[8]
-
Toxicity: Some compounds can be toxic upon inhalation or skin absorption. Additionally, thermal decomposition can produce highly toxic and corrosive substances like hydrogen fluoride (HF).[8]
-
Pyrophoricity: Some fluorinated reagents, particularly organometallic compounds, can be pyrophoric, igniting spontaneously in air.[9][10]
2. What personal protective equipment (PPE) is essential when working with these compounds?
The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a significant risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves are crucial. The specific type of glove should be selected based on the compound's Safety Data Sheet (SDS). For highly hazardous compounds, double-gloving is recommended.[2]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[11]
-
Footwear: Closed-toe shoes are required in any laboratory setting.[8]
3. How should volatile fluorinated compounds be stored?
Proper storage is critical to maintain safety and compound integrity:
-
Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
Use tightly sealed containers made of compatible materials.
-
Segregate them from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Flammable compounds should be stored in a designated flammable liquids storage cabinet.[8]
4. What is the correct procedure for the disposal of volatile fluorinated waste?
All waste containing volatile fluorinated compounds must be treated as hazardous waste.[8]
-
Collection: Collect waste in a clearly labeled, compatible container. Do not mix different types of hazardous waste.[2]
-
Neutralization (for reactive waste): Small quantities of reactive waste may be carefully quenched following a specific and validated procedure, typically by slow addition to a suitable neutralizing agent under an inert atmosphere. This should only be performed by trained personnel.[12]
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for guidance. High-temperature incineration is a common disposal method for many fluorinated compounds.[13]
5. What should I do in case of a spill?
Immediate and appropriate action is crucial in the event of a spill:
-
Small Spill:
-
Alert personnel in the immediate vicinity.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill using a spill kit with absorbent materials compatible with the chemical.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.[8]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.[2]
-
Quantitative Data
The following table summarizes key physical properties of some common volatile fluorinated compounds. Always refer to the specific Safety Data Sheet (SDS) for the most accurate and comprehensive information for the compound you are using.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure |
| Hexafluorobenzene | 392-56-3 | C₆F₆ | 186.06 | 80.3 | 95 mmHg @ 20°C |
| Perfluorohexane | 355-42-0 | C₆F₁₄ | 338.04 | 57.2 | 243 mmHg @ 20°C |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 | C₃H₂F₆O | 168.04 | 58.2 | 155 mmHg @ 20°C |
| Trifluoroacetic acid | 76-05-1 | C₂HF₃O₂ | 114.02 | 72.4 | 97.5 mmHg @ 20°C |
| 2,2,2-Trifluoroethanol | 75-89-8 | C₂H₃F₃O | 100.04 | 77-80 | 72 mmHg @ 20°C |
| Vinyl fluoride | 75-02-5 | C₂H₃F | 46.05 | -72.2 | 2.5 atm @ 21°C |
| Vinylidene fluoride | 75-38-7 | C₂H₂F₂ | 64.04 | -83 | 32 atm @ 21°C |
Experimental Protocols
Protocol 1: Synthesis of n-Hexyl Fluoride (A Representative Volatile Fluoroalkane)
This protocol is adapted from a literature procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.[14]
Materials:
-
Anhydrous potassium fluoride (KF), finely powdered and dried
-
Dry ethylene glycol
-
n-Hexyl bromide
-
Bromine-potassium bromide solution
-
Anhydrous magnesium sulfate
-
500-mL three-necked round-bottomed flask
-
Mercury-sealed stirrer
-
Dropping funnel
-
Short fractionating column
-
Efficient fractionating column
-
Ice bath
Procedure:
-
Reaction Setup: In a thoroughly dry 500-mL three-necked flask equipped with a stirrer, dropping funnel, and a short fractionating column, place a mixture of 116 g (2.0 moles) of anhydrous, finely powdered potassium fluoride and 200 g of dry ethylene glycol.[14]
-
Addition of Alkyl Halide: Heat the mixture to 150-160°C and add 165 g (1.0 mole) of n-hexyl bromide dropwise over 1 hour while stirring vigorously.
-
Distillation: The product will begin to distill during the addition. Continue heating and stirring for an additional hour after the addition is complete to ensure all the volatile product has distilled.
-
Purification of Crude Product:
-
Combine the distillates and wash with an equal volume of water, then with a small amount of cold, concentrated sulfuric acid, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the dried product at atmospheric pressure through an efficient fractionating column. Collect the fraction boiling at 89–92°C.
-
-
Removal of Olefin Impurity:
-
Cool the collected fraction in an ice bath.
-
Add a solution of bromine and potassium bromide in water dropwise with vigorous shaking until the organic layer retains a faint orange color.
-
Wash the product with a dilute sodium bisulfite solution to remove excess bromine, then with water.
-
Dry the purified n-hexyl fluoride over anhydrous magnesium sulfate and re-distill.
-
Protocol 2: Purification by Fractional Distillation
This protocol outlines the general steps for purifying a volatile fluorinated compound by fractional distillation.[6][15]
Equipment:
-
Round-bottom flask (distilling flask)
-
Heating mantle
-
Fractionating column (e.g., Vigreux, packed with glass beads or metal sponges)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the distilling flask with the crude volatile fluorinated compound and a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the distilling flask gently.
-
Establishing the Temperature Gradient: As the liquid boils, the vapor will rise into the fractionating column. Adjust the heating rate so that the vapor front rises slowly up the column. The column should show signs of reflux, where condensed vapor drips back into the distilling flask.[5]
-
Insulation: For efficient separation, insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[5]
-
Collecting Fractions:
-
Monitor the temperature at the distillation head. When the temperature stabilizes, it indicates that a pure component is distilling.
-
Collect the distillate in a receiving flask.
-
Record the boiling point range for each fraction collected.
-
Change receiving flasks when the temperature begins to rise, indicating that a higher-boiling component is starting to distill.
-
-
Shutdown: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool before disassembling.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of volatile fluorinated compounds using GC-MS.[16][17]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a low-polarity column like a 5% phenyl-methylpolysiloxane)
-
Autosampler or manual injection port
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the volatile fluorinated compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, prepare a series of calibration standards for quantitative analysis.
-
Include an internal standard if accurate quantification is required.
-
-
GC-MS Method Setup:
-
Injector: Set the injector temperature high enough to ensure rapid volatilization of the sample without causing thermal degradation. A typical starting point is 250°C.
-
Oven Program: Develop a temperature program that provides good separation of the analyte(s) of interest from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Use a high-purity inert carrier gas, such as helium or hydrogen, at a constant flow rate.
-
Mass Spectrometer:
-
Set the ion source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C).
-
Choose the appropriate ionization mode (EI for initial screening, CI for molecular ion confirmation).
-
Set the mass range to be scanned (e.g., m/z 40-500).
-
-
-
Analysis:
-
Inject the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Processing:
-
Analyze the resulting chromatogram to determine the retention time of the compound.
-
Examine the mass spectrum of the peak of interest to identify the compound based on its fragmentation pattern and/or molecular ion.
-
For quantitative analysis, create a calibration curve from the standards and determine the concentration of the analyte in the sample.
-
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of a volatile fluorinated compound.
Logical Relationship: Safe Handling Decision Tree
Caption: A decision tree for ensuring safe handling practices for volatile fluorinated compounds.
Troubleshooting Flowchart: Low Reaction Yield
Caption: A flowchart to systematically troubleshoot low yields in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 8. benchchem.com [benchchem.com]
- 9. cmu.edu [cmu.edu]
- 10. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. plasticsengineering.org [plasticsengineering.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. usalab.com [usalab.com]
- 16. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Storage and Handling of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane (Isoflurane)
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, commonly known as Isoflurane, to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the shelf life of Isoflurane?
A1: Isoflurane is a stable compound that contains no additives. It has been demonstrated to be stable at room temperature for periods exceeding five years when stored correctly.[1]
Q2: What are the ideal storage conditions for Isoflurane?
A2: To ensure its stability, store Isoflurane in a cool, well-ventilated area with temperatures maintained between 15°C and 30°C.[2] Bottles should be kept tightly closed and protected from direct sunlight and sources of ignition.[2][3]
Q3: What are the primary causes of Isoflurane decomposition?
A3: The main factors that can lead to the degradation of Isoflurane are:
-
Exposure to desiccated carbon dioxide absorbents: Contact with dried-out soda lime or Baralyme, particularly those containing strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), can cause significant degradation.[4][5]
-
High temperatures: Elevated temperatures can accelerate the degradation process, especially in the presence of desiccated CO2 absorbents.[6] When heated to decomposition, it can emit toxic fumes of fluorine and chlorine.[1]
-
Photochemical reactions: Although less common in a laboratory setting, exposure to UV light in the presence of a photocatalyst can also break down the molecule.[7]
Q4: What are the known decomposition products of Isoflurane?
A4: Depending on the degradation pathway, the following products can be formed:
-
With desiccated CO2 absorbents: Carbon monoxide (CO) is a major and highly toxic degradation product.[3][5]
-
Under high heat: Toxic fumes containing hydrogen chloride and hydrogen fluoride can be emitted.[1]
-
During photocatalysis: Experimental studies have identified byproducts such as pentafluoropropanol and chlorodifluoroacetaldehyde.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suspected contamination or degradation of Isoflurane stock. | Improper storage (e.g., exposure to heat or light), or bottle cap not securely sealed. | 1. Quarantine the suspected bottle. 2. Do not use in experiments. 3. Perform a purity analysis using Gas Chromatography (GC) as detailed in the Experimental Protocols section. 4. If degradation is confirmed, dispose of the material as hazardous chemical waste. |
| Inconsistent experimental results using Isoflurane. | Degradation of Isoflurane within the experimental setup (e.g., anesthesia circuit). | 1. Ensure that the CO2 absorbent (soda lime) in your anesthesia circuit is fresh and not desiccated. The moisture content should be adequate. 2. Avoid high temperatures in the vicinity of the absorbent canister. 3. Regularly inspect the anesthesia apparatus for leaks.[3] 4. Consider using CO2 absorbents that do not contain strong bases to minimize the risk of degradation. |
| Discoloration or unusual odor from the Isoflurane bottle. | Significant degradation has likely occurred. | 1. Do not use the product. 2. Handle the bottle within a certified chemical fume hood. 3. Dispose of the contents and the bottle according to your institution's hazardous waste disposal guidelines. |
Data Presentation
Table 1: Effect of Temperature on Isoflurane Degradation by Dry Soda Lime
This table summarizes the fractional degradation rates of Isoflurane when in contact with dry soda lime at various temperatures. The data indicates a clear trend of increased degradation with rising temperature.
| Temperature (°C) | Fractional Degradation Rate |
| 0 | Low |
| 20 | Moderate |
| 40 | Increased |
| 60 | High |
Source: Adapted from data on the absorption and degradation of Isoflurane by dry soda lime at various temperatures.[6] Note that degradation rates also decrease as the concentration of Isoflurane increases.[6]
Experimental Protocols
Protocol: Forced Degradation Study of Isoflurane using Gas Chromatography (GC)
This protocol outlines a stability-indicating method using forced degradation to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
1. Objective: To assess the stability of an Isoflurane sample under various stress conditions and to develop a stability-indicating analytical method.
2. Materials and Equipment:
-
Isoflurane sample
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC capillary column (e.g., fused-silica)
-
Headspace autosampler
-
Incubator/oven, Photostability chamber
-
Volumetric flasks and pipettes
3. Stress Conditions (Forced Degradation): Prepare solutions of Isoflurane (e.g., 1 mg/mL in a suitable solvent, if necessary, or use the neat liquid) and expose them to the following conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample. Heat at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% H2O2 to the sample. Store at room temperature for 48 hours.
-
Thermal Degradation: Place the sample in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
4. Sample Analysis (GC-FID Method):
-
Column: Fused-silica capillary column (e.g., 30 m x 0.53 mm ID, with a suitable stationary phase).
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID).
-
Temperatures:
-
Injector: 200°C
-
Detector: 250°C
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp up to 200°C.
-
-
Injection: Use a headspace autosampler to inject the vapor phase of the stressed samples.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed (control) sample.
-
Identify and quantify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
The method is considered "stability-indicating" if it can resolve the degradation product peaks from the main Isoflurane peak.
Visualizations
Decomposition Pathway of Isoflurane
Caption: Base-catalyzed decomposition of Isoflurane by desiccated soda lime.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation stability study of Isoflurane.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Soda Lime and Low Flow [anaestheasier.com]
- 4. [Causes for the reaction between dry soda lime and halogenated inhalation anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Degradation of halothane, enflurane, and isoflurane by dry soda lime to give carbon monoxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Thermal Runaway in Reactions with 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing reactions involving 2-(2-Chloroethoxy)-1,1,1-trifluoroethane.
Troubleshooting Guides
Issue 1: Unexpected Exotherm or Temperature Spike
Symptom: The reaction temperature is rising more rapidly than anticipated, exceeding the set point of the heating/cooling system.
| Possible Cause | Troubleshooting Steps |
| Inadequate Cooling | 1. Immediately cease the addition of any reagents. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase coolant flow rate). 3. If the temperature continues to rise, consider an emergency quench (see emergency procedures). |
| Reagent Addition Too Fast | 1. Stop the addition of the reagent immediately. 2. Allow the reaction temperature to stabilize before resuming addition at a significantly slower rate. |
| Poor Mixing | 1. Ensure the stirring is vigorous enough to maintain a homogenous mixture and prevent localized hot spots. 2. Check that the stirrer is functioning correctly. |
| Incorrect Concentration | 1. Verify the concentration of all reagents against the experimental protocol. 2. Using more concentrated reagents can lead to a more rapid and intense exotherm. |
| Decomposition | 1. If the temperature has exceeded the known or suspected decomposition temperature of any component, proceed to emergency shutdown. 2. Be aware that decomposition of halogenated compounds can release toxic and corrosive gases such as hydrogen fluoride and hydrogen chloride.[1] |
Issue 2: Formation of Unexpected Side Products or Discoloration
Symptom: Analysis (e.g., TLC, LC-MS, NMR) shows the presence of unknown impurities, or the reaction mixture changes color unexpectedly.
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Lower the reaction temperature. Many side reactions have a higher activation energy and will be suppressed at lower temperatures. 2. Monitor the reaction progress more frequently to determine the onset of impurity formation. |
| Presence of Lewis Acids | 1. Be aware that Lewis acids can promote the degradation of fluorinated ethers, potentially leading to the formation of hazardous byproducts like hydrogen fluoride.[2] 2. Ensure all glassware is scrupulously clean and dry. Avoid using reagents or equipment that could be a source of Lewis acids. |
| Reaction with Solvent or Air | 1. Ensure the reaction is conducted under an inert atmosphere if any components are sensitive to air or moisture. 2. Verify the purity and stability of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: While specific data is lacking, the primary thermal hazards are likely associated with the potential for exothermic reactions, which, if not controlled, could lead to a thermal runaway. Additionally, at elevated temperatures, thermal decomposition may occur, potentially releasing toxic and corrosive gases like hydrogen chloride and hydrogen fluoride.[1] The presence of both chloro and fluoro groups suggests that dehydrohalogenation could be a decomposition pathway.
Q2: How can I assess the thermal stability of my reaction mixture?
A2: Several thermal analysis techniques can be used to assess the thermal stability of your reaction mixture and determine key safety parameters.
| Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Onset temperature of exothermic or endothermic events, heat of reaction/decomposition. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature, indicating decomposition. |
| Accelerating Rate Calorimetry (ARC) | Time-temperature-pressure data for a runaway reaction under adiabatic conditions, providing a worst-case scenario.[3] |
| Reaction Calorimetry (RC) | Heat flow of the reaction under process conditions, allowing for the determination of the heat of reaction and the rate of heat generation. |
Q3: What are the key signs of an impending thermal runaway?
A3: Key indicators include a rapid, uncontrolled increase in temperature, a sudden increase in pressure, unexpected gas evolution, and a change in the color or viscosity of the reaction mixture.
Q4: What should be included in an emergency shutdown procedure for a reaction with this compound?
A4: An emergency shutdown procedure should be established before starting any experiment and should include the following steps:
-
Stop all reagent addition.
-
Apply maximum cooling.
-
If the temperature is still rising uncontrollably, initiate a quench. This involves adding a pre-determined, non-reactive substance to stop the reaction and absorb heat. The choice of quenching agent is reaction-specific and must be evaluated beforehand.
-
If a quench is not possible or is ineffective, evacuate the area immediately and alert emergency personnel.
Q5: What are some best practices for preventing thermal runaway?
A5:
-
Thorough Hazard Assessment: Before any experiment, conduct a comprehensive thermal hazard assessment using techniques like DSC or ARC.
-
Controlled Reagent Addition: Add reactive reagents slowly and in a controlled manner to manage the rate of heat generation.
-
Adequate Cooling: Ensure the cooling system has sufficient capacity to remove the heat generated by the reaction.
-
Good Agitation: Maintain efficient stirring to ensure uniform temperature throughout the reaction mixture.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
-
Semi-batch or Continuous Flow: For highly exothermic reactions, consider using a semi-batch process or transitioning to a continuous flow setup, which offers superior heat transfer and control.
Experimental Protocols
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of any exothermic decomposition of this compound or a reaction mixture containing it.
Methodology:
-
A small, accurately weighed sample (typically 1-5 mg) of the substance is hermetically sealed in a DSC pan.
-
An empty, hermetically sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 2-10 °C/min) over the desired temperature range.
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
An exothermic event will be observed as a positive peak in the heat flow signal. The onset temperature of this peak is a critical safety parameter.
Protocol 2: Emergency Quenching Procedure Development
Objective: To identify a suitable quenching agent and procedure for a specific reaction.
Methodology:
-
Identify Potential Quenching Agents: Select chemicals that will react quickly with one of the limiting reagents to stop the reaction or that can absorb a significant amount of heat without reacting. The quenching agent should not have any hazardous reactions with the components of the reaction mixture.
-
Small-Scale Testing: In a controlled, small-scale experiment, deliberately initiate the desired reaction.
-
Controlled Quench: Once the reaction is proceeding, add the potential quenching agent and observe the effect on the reaction temperature and rate.
-
Analyze Quenched Mixture: After quenching, analyze the mixture to confirm that the reaction has been stopped and to identify any new products formed during the quenching process.
-
Scale-Up Considerations: Based on the small-scale results, develop a quenching protocol for the full-scale reaction, considering the rate of addition and the volume of quenching agent required.
Visualizations
Caption: A typical experimental workflow for chemical synthesis.
Caption: The positive feedback loop leading to thermal runaway.
References
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Organic Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex 19F NMR spectra of fluorinated organic molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of 19F NMR spectra.
Issue 1: Distorted Baselines (Rolling or Uneven)
| Question | Answer |
| Why is the baseline of my 19F NMR spectrum rolling or distorted? | A rolling or distorted baseline is a common artifact in 19F NMR that can interfere with accurate phasing and integration. Several factors can contribute to this issue.[1] |
| What are the common causes? | Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for 19F NMR, can lead to baseline distortions.[1]Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a roll in the baseline.[1]Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline issues.[1]Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.[1] |
| How can I resolve this issue? | Optimize Acquisition Parameters: Use a "backwards linear prediction" processing command if available on your spectrometer to reconstruct the initial, often distorted, points of the FID.Adjust Phasing Carefully: Apply phasing corrections judiciously. If the baseline distortion is severe, it may be preferable to use a baseline correction algorithm after phasing.Use a Longer Delay: Increasing the pre-acquisition delay can allow for the decay of acoustic ringing before data acquisition begins.Identify and Exclude Background Signals: If a broad background signal is present, it may be possible to exclude it from the integration regions. In severe cases, the probe may require maintenance. |
Issue 2: Unusually Broad or Distorted Peak Shapes
| Question | Answer |
| Why are my 19F NMR signals unexpectedly broad? | Broad signals in 19F NMR can arise from several physical and chemical phenomena. |
| What are the potential causes? | Chemical Exchange: If the fluorine atom is part of a molecule undergoing conformational changes or intermolecular exchange on a timescale comparable to the NMR experiment, the signal can broaden.Unresolved Couplings: Complex, unresolved couplings to multiple other nuclei (1H or other 19F) can lead to the appearance of a broad "lump" rather than a well-defined multiplet.Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.Viscous Sample: High sample viscosity can restrict molecular tumbling, leading to broader lines. |
| What are the troubleshooting steps? | Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve issues related to chemical exchange. If the exchange is slowed down at lower temperatures, the signals may sharpen into distinct peaks.Decoupling Experiments: Use 1H decoupling to simplify the spectrum and identify broadening caused by proton couplings.Sample Preparation: Degas the sample to remove dissolved oxygen. If metal contamination is suspected, consider adding a chelating agent like EDTA. Diluting a viscous sample can also help.Higher Field Strength: Using a spectrometer with a higher magnetic field can improve resolution and may help to resolve complex multiplets. |
Issue 3: Difficulty in Assigning Complex Multiplets
| Question | Answer |
| How can I decipher a very complex multiplet in my 19F NMR spectrum? | Complex multiplets arise from the coupling of a fluorine nucleus to multiple other spin-active nuclei. |
| What are the key challenges? | Overlapping Signals: In molecules with multiple fluorine atoms, the multiplets can overlap, making it difficult to determine coupling constants.Long-Range Couplings: 19F-19F and 1H-19F couplings can occur over several bonds, increasing the complexity of the splitting patterns.Second-Order Effects: When the chemical shift difference between two coupled nuclei is not much larger than their coupling constant, second-order effects can distort the multiplet, making a simple first-order analysis inaccurate. |
| What advanced methods can I use? | 2D NMR Spectroscopy: Techniques like 19F-19F COSY and 1H-19F HETCOR can be invaluable for identifying which nuclei are coupled to each other.[2]Selective Decoupling: Irradiating a specific proton resonance while acquiring the 19F spectrum can simplify the multiplet of the coupled fluorine.Spectral Simulation: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By comparing this to the experimental spectrum and iterating the parameters, you can often arrive at a correct assignment. |
Frequently Asked Questions (FAQs)
Q1: What are the small, often unsymmetrical peaks I see around my main 19F signal?
A: These are most likely 13C satellite peaks. Due to the natural abundance of 13C (approximately 1.1%), a small percentage of your fluorinated molecules will contain a 13C atom adjacent to the fluorine.[1] This results in 13C-19F coupling, which splits the signal into a doublet. The asymmetry of these satellites is a key characteristic in 19F NMR and is caused by the isotope effect of 13C on the 19F chemical shift. This means the center of the satellite doublet does not perfectly align with the main signal from molecules containing 12C.[1]
Q2: My signal-to-noise ratio is poor. How can I improve it?
A: A poor signal-to-noise ratio (S/N) can be addressed in several ways:
-
Increase the number of scans: This is the most straightforward way to improve S/N. The S/N increases with the square root of the number of scans.
-
Increase sample concentration: A more concentrated sample will naturally give a stronger signal.
-
Use an appropriate relaxation delay: Ensure the relaxation delay (d1) is long enough for the nuclei to return to equilibrium between pulses. For quantitative measurements, a delay of at least 5 times the longest T1 relaxation time is recommended.[3]
-
Optimize probe tuning and matching: Ensure the NMR probe is correctly tuned to the 19F frequency and matched to the spectrometer's electronics.
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.
Q3: How do I choose an appropriate reference standard for 19F NMR?
A: The choice of a reference standard is crucial for accurate chemical shift reporting. The most common primary reference is CFCl3 (trichlorofluoromethane), which is defined as 0 ppm. However, due to its environmental impact, it is often replaced by secondary standards. When choosing a standard, consider the following:
-
Chemical Inertness: The standard should not react with your sample or solvent.
-
Signal Position: The reference signal should not overlap with any signals from your sample.
-
Solubility: The standard must be soluble in the NMR solvent being used.
-
Single, Sharp Peak: An ideal standard gives a single, sharp resonance.
Commonly used secondary reference standards include trifluoroacetic acid (TFA), hexafluorobenzene (C6F6), and 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[4][5]
Q4: How significantly do solvents affect 19F chemical shifts?
A: Solvent effects can be quite pronounced in 19F NMR, causing significant changes in chemical shifts.[6][7] This is due to interactions between the solvent and the fluorinated analyte, such as hydrogen bonding and polarity effects.[6] Therefore, it is crucial to report the solvent used when reporting 19F chemical shifts. For complex analyses, leveraging solvent effects can sometimes be used to resolve overlapping signals.[7]
Data Presentation
Table 1: Common 19F NMR Reference Standards
| Compound | Chemical Formula | Typical Chemical Shift (ppm vs. CFCl3) |
| Trichlorofluoromethane | CFCl3 | 0.00 |
| Trifluoroacetic acid | CF3COOH | -76.55 |
| Hexafluorobenzene | C6F6 | -164.9 |
| Fluorobenzene | C6H5F | -113.15 |
| Benzotrifluoride | C6H5CF3 | -63.72 |
Note: Chemical shifts can be influenced by solvent and concentration.
Table 2: Typical 1H-19F and 19F-19F Coupling Constants (J)
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 2JHF (geminal) | 2 | 40 - 80 | Highly dependent on geometry. |
| 3JHF (vicinal) | 3 | 0 - 30 | Follows a Karplus-type relationship with dihedral angle. |
| 4JHF (long-range) | 4 | 0 - 7 | Generally smaller, but can be significant in rigid systems. |
| 2JFF (geminal) | 2 | 30 - 350 | Large variation depending on the hybridization of the carbon atom. |
| 3JFF (vicinal) | 3 | 0 - 40 | Dependent on dihedral angle. |
| 4JFF (long-range) | 4 | 0 - 20 | Often observed in aromatic and fluoroalkene systems. |
| 5JFF (long-range) | 5 | 0 - 10 | Can be observed in conjugated or rigid systems. |
Experimental Protocols
Protocol 1: Standard 1D 19F NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the fluorinated compound in a deuterated solvent to a final concentration that provides a good signal-to-noise ratio (typically 1-10 mg in 0.5-0.7 mL). Add a reference standard if required.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the 19F nucleus.
-
Set the temperature (e.g., 298 K).
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For spectra with proton coupling, this is sufficient. For proton-decoupled spectra, a program with proton decoupling during acquisition is used (e.g., 'zgdc').
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift range of your compound.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): Start with 1-2 seconds. For quantitative analysis, this needs to be at least 5 times the longest T1.
-
Number of Scans (NS): Adjust to achieve the desired signal-to-noise ratio. Start with 16 or 64 scans.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Apply baseline correction if necessary.
-
Reference the spectrum to the internal or external standard.
-
Protocol 2: 2D 19F-19F COSY (Correlation Spectroscopy)
-
Sample Preparation and Spectrometer Setup: As for 1D 19F NMR.
-
Acquisition Parameters:
-
Pulse Program: Use a standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker systems for 19F).
-
Spectral Width (SW) in both F1 and F2 dimensions: Set to encompass all 19F signals of interest.
-
Number of Increments in F1 (TD(F1)): Typically 256-512.
-
Number of Scans (NS): 4-16 per increment, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if desired.
-
Cross-peaks in the 2D spectrum indicate through-bond coupling between 19F nuclei.
-
Protocol 3: 2D 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Sample Preparation and Spectrometer Setup: As for 1D 19F NMR. The spectrometer must be equipped with a probe capable of both 1H and 19F irradiation.
-
Acquisition Parameters:
-
Pulse Program: A HOESY pulse sequence (e.g., 'hoesygpph' on Bruker systems).
-
Spectral Width (SW): Set appropriately for 1H in the F2 dimension and 19F in the F1 dimension.
-
Number of Increments in F1 (TD(F1)): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
Mixing Time (d8 or mix): This is a crucial parameter and may require optimization. Start with a value around 300-500 ms.
-
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Cross-peaks indicate through-space proximity (typically < 5 Å) between a proton and a fluorine nucleus.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in complex 19F NMR spectra.
Caption: Decision tree for identifying coupling partners in a complex 19F NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. colorado.edu [colorado.edu]
- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Trifluoroethylating Agents: 2,2,2-Trifluoroethanol vs. the Elusive 2-(2-Chloroethoxy)-1,1,1-trifluoroethane
For researchers, scientists, and professionals in drug development, the strategic incorporation of the trifluoroethyl moiety (–CH₂CF₃) into molecular scaffolds is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroethanol (TFE) is a widely utilized and well-documented precursor for this purpose. In contrast, its chloroethoxy analogue, 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, remains a largely enigmatic entity in the scientific literature, presenting a significant challenge for direct comparative analysis.
This guide provides a comprehensive overview of 2,2,2-trifluoroethanol as a versatile synthetic precursor, detailing its chemical properties, reactivity, and established experimental protocols. Due to a notable lack of available scientific data on the synthesis, reactivity, and applications of this compound, a direct comparison with experimental data, as initially intended, cannot be provided. The focus will therefore be on the robust and extensively validated utility of TFE.
Physicochemical Properties: A Tale of Two Molecules
A comparative summary of the known and estimated physicochemical properties of 2,2,2-trifluoroethanol and this compound highlights their distinct characteristics.
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound |
| CAS Number | 75-89-8[1] | Not readily available in scientific literature |
| Molecular Formula | C₂H₃F₃O[1] | C₄H₆ClF₃O |
| Molecular Weight | 100.04 g/mol [1] | 178.53 g/mol |
| Boiling Point | 74.0 °C[1] | Estimated to be higher than TFE |
| Density | 1.384 g/cm³ (at 20 °C) | Estimated to be higher than TFE |
| Acidity (pKa) | 12.4[1] | Not available |
| Solubility | Miscible with water and many organic solvents.[1] | Expected to have lower water solubility than TFE |
2,2,2-Trifluoroethanol (TFE): A Workhorse in Trifluoroethoxylation
2,2,2-Trifluoroethanol is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[1] The strong electron-withdrawing effect of the trifluoromethyl group renders the hydroxyl proton significantly more acidic than that of ethanol, a key feature influencing its reactivity.[1]
Synthesis of 2,2,2-Trifluoroethanol
Industrially, TFE is primarily produced through two main routes:
-
Hydrogenation or Hydride Reduction: This involves the reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides.[1]
-
Hydrogenolysis: This method utilizes compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group, in the presence of a palladium catalyst on activated charcoal.[1]
Applications as a Synthetic Precursor
TFE serves as a versatile precursor for introducing the 2,2,2-trifluoroethoxy group into a wide array of molecules. Common synthetic strategies include:
-
Williamson Ether Synthesis: This classic method involves the reaction of a sodium or potassium salt of TFE (sodium 2,2,2-trifluoroethoxide) with an alkyl halide. Due to the reduced nucleophilicity of the trifluoroethoxide ion, this reaction often requires more forcing conditions compared to its non-fluorinated counterparts.
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a trifluoroethyl ether with inversion of stereochemistry. It typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Trifluoroethoxylation of Activated Systems: TFE can react with activated aromatic or heteroaromatic systems, often catalyzed by a base, to displace a leaving group (such as a halogen) and install the trifluoroethoxy moiety.
Experimental Protocols for Key Reactions with 2,2,2-Trifluoroethanol
General Procedure for Williamson Ether Synthesis
Objective: To synthesize a 2,2,2-trifluoroethyl ether from an alkyl halide.
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Protocol:
-
To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form sodium 2,2,2-trifluoroethoxide.
-
Add the alkyl halide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,2,2-trifluoroethyl ether.
General Procedure for Mitsunobu Reaction
Objective: To synthesize a 2,2,2-trifluoroethyl ether from an alcohol with inversion of stereochemistry.
Materials:
-
Alcohol
-
2,2,2-Trifluoroethanol (TFE)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Protocol:
-
Dissolve the alcohol (1.0 equivalent), 2,2,2-trifluoroethanol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired trifluoroethyl ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Logical Workflow for Precursor Selection
Caption: Logical workflow for selecting a trifluoroethoxylation precursor.
Signaling Pathway of TFE in a Mitsunobu Reaction
Caption: Simplified signaling pathway of the Mitsunobu reaction with TFE.
Conclusion
2,2,2-Trifluoroethanol stands as a robust and indispensable reagent for the introduction of the trifluoroethoxy group in synthetic chemistry, backed by a wealth of literature and well-established protocols. Its predictable reactivity and versatility make it a primary choice for drug discovery and development professionals.
Conversely, this compound remains an obscure compound with no readily available scientific literature detailing its synthesis or application as a synthetic precursor. This significant data gap prevents a meaningful and evidence-based comparison with TFE. Researchers seeking to perform trifluoroethoxylation are therefore advised to rely on the extensive and reliable chemistry of 2,2,2-trifluoroethanol until such a time as data on its chloroethoxy analogue becomes available.
References
Comparative Reactivity Analysis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane and Other Chloroalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane with other common chloroalkanes in nucleophilic substitution reactions. The comparison is based on established principles of physical organic chemistry, supported by qualitative experimental observations commonly used to assess haloalkane reactivity.
Introduction
This compound is a fluorinated chloroalkane with structural features that significantly influence its chemical reactivity. Understanding its reactivity profile compared to simpler chloroalkanes such as chloroethane, 1-chloropropane, and 2-chloropropane is crucial for its application in organic synthesis and drug development, particularly as a structural analog of the anesthetic isoflurane. The key structural features influencing its reactivity are the potent electron-withdrawing trifluoromethyl group and the adjacent ether linkage.
Theoretical Analysis of Reactivity
The reactivity of chloroalkanes in nucleophilic substitution reactions is primarily dictated by the following factors:
-
The nature of the carbon-halogen bond: The bond strength and polarity of the C-Cl bond are key. While the C-Cl bond is polar, its strength is a dominant factor in determining reaction rates. Weaker C-X bonds lead to faster reactions.[1]
-
The structure of the alkyl group: This includes steric hindrance around the reaction center and the electronic effects of substituent groups.
-
The reaction mechanism: Chloroalkanes can undergo substitution via S(_N)1 or S(_N)2 pathways, depending on the substrate structure, nucleophile, and solvent.[2]
The Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl (-CF(_3)) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I effect) significantly influences the reactivity of the adjacent C-Cl bond in this compound. The -CF(_3) group polarizes the C-C bond, which in turn withdraws electron density from the carbon atom bonded to the chlorine. This increased partial positive charge on the carbon atom makes it more susceptible to nucleophilic attack, thus enhancing the rate of S(_N)2 reactions.
The Influence of the Ether Linkage
The ether oxygen at the β-position to the chlorine atom can also influence the reactivity through neighboring group participation (also known as anchimeric assistance).[3][4] The lone pairs of electrons on the ether oxygen can attack the carbon bearing the chlorine atom in an intramolecular fashion, displacing the chloride ion and forming a cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile. This participation can lead to an increased rate of reaction compared to a similar chloroalkane without the ether linkage.[3]
Comparative Reactivity Data
| Chloroalkane | Structure | Predicted Relative Reactivity (S(_N)2) | Rationale |
| Chloroethane | CH(_3)CH(_2)Cl | Baseline | Primary chloroalkane, serves as a baseline for comparison. |
| 1-Chloropropane | CH(_3)CH(_2)CH(_2)Cl | Similar to Chloroethane | Primary chloroalkane with minimal difference in steric hindrance compared to chloroethane. |
| 2-Chloropropane | CH(_3)CHClCH(_3) | Slower than primary chloroalkanes | Secondary chloroalkane, increased steric hindrance slows the S(_N)2 reaction rate. |
| This compound | CF(_3)CH(_2)OCH(_2)CH(_2)Cl | Significantly Faster | Strong electron-withdrawing -CF(_3) group increases the electrophilicity of the carbon bearing the chlorine. Potential for neighboring group participation by the ether oxygen. |
Experimental Protocol: Comparative Hydrolysis Rate Using Silver Nitrate
A common and straightforward method to qualitatively compare the reactivity of haloalkanes is to measure the rate of hydrolysis by observing the precipitation of the corresponding silver halide.[5][6]
Materials:
-
This compound
-
Chloroethane
-
1-Chloropropane
-
2-Chloropropane
-
Ethanolic silver nitrate solution (0.1 M)
-
Ethanol
-
Water bath
-
Test tubes and rack
-
Stopwatch
Procedure:
-
Set up a water bath at a constant temperature (e.g., 50 °C).
-
Label four test tubes for each of the chloroalkanes to be tested.
-
To each test tube, add 1 mL of the respective chloroalkane.
-
Add 1 mL of ethanol to each test tube to ensure the chloroalkane dissolves.
-
Place the test tubes in the water bath to allow them to reach the desired temperature.
-
To a separate set of test tubes, add 2 mL of the ethanolic silver nitrate solution and place them in the water bath to pre-heat.
-
Simultaneously add the pre-heated silver nitrate solution to each of the test tubes containing the chloroalkanes and start the stopwatch.
-
Record the time taken for a precipitate of silver chloride (a white solid) to appear in each test tube. The faster the precipitate forms, the more reactive the chloroalkane.[5][7]
Visualizing Reaction Pathways and Workflows
Nucleophilic Substitution (S(_N)2) Pathway
The S(_N)2 reaction is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[8][9]
Caption: S(_N)2 reaction mechanism for a generic chloroalkane.
Experimental Workflow for Reactivity Comparison
The following diagram illustrates the steps involved in the comparative reactivity experiment.
Caption: Workflow for comparing chloroalkane reactivity.
Conclusion
Based on the strong electron-withdrawing nature of the trifluoromethyl group and the potential for neighboring group participation from the ether oxygen, it is predicted that This compound will exhibit significantly higher reactivity in S(_N)2 nucleophilic substitution reactions compared to simple primary and secondary chloroalkanes like chloroethane, 1-chloropropane, and 2-chloropropane. The described experimental protocol provides a straightforward method for qualitatively verifying this predicted reactivity trend in a laboratory setting. This enhanced reactivity should be a key consideration for its use in chemical synthesis and the development of new pharmaceuticals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chemrevise.org [chemrevise.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Fluorination: A Comparative Analysis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The compound 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a halogenated ether, represents a building block that offers a unique combination of physicochemical properties. This guide provides a comparative analysis of this compound against a hypothetical non-fluorinated analog, supported by illustrative experimental data and protocols, to highlight the advantages conferred by its trifluoroethoxy moiety.
Physicochemical and Metabolic Profile Comparison
The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The following table summarizes hypothetical comparative data between our compound of interest, designated as "Compound A," and its non-fluorinated counterpart, "Compound B."
| Parameter | Compound A (this compound) | Compound B (2-(2-Chloroethoxy)ethane) | Rationale for Advantage |
| Metabolic Stability (t½ in human liver microsomes) | 120 min | 15 min | The electron-withdrawing nature of the trifluoromethyl group shields adjacent sites from oxidative metabolism by cytochrome P450 enzymes. |
| LogP (Lipophilicity) | 2.8 | 1.5 | Increased lipophilicity can enhance membrane permeability and cell uptake, potentially leading to improved bioavailability. |
| Target Binding Affinity (Ki) | 50 nM | 300 nM | The trifluoromethyl group can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to tighter binding. |
| Cell Permeability (Papp) | 15 x 10⁻⁶ cm/s | 5 x 10⁻⁶ cm/s | Enhanced lipophilicity often correlates with improved passive diffusion across cell membranes. |
Experimental Protocol: In Vitro Metabolic Stability Assay
To assess the metabolic stability of the compounds, an in vitro assay using human liver microsomes (HLMs) is a standard approach.
Objective: To determine the in vitro half-life (t½) of Compound A and Compound B upon incubation with human liver microsomes.
Materials:
-
Compound A and Compound B
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
A reaction mixture is prepared containing HLMs (final concentration 0.5 mg/mL) in phosphate buffer.
-
Compound A or B is added to the mixture to a final concentration of 1 µM.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
The reaction in each aliquot is quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the rate constant (k), and the half-life is calculated as t½ = 0.693/k.
Potential Signaling Pathway Modulation
The enhanced properties of Compound A could translate to more effective modulation of a target signaling pathway. For instance, if Compound A is an inhibitor of a key kinase in a cancer-related pathway, its improved stability and binding affinity would lead to more sustained and potent inhibition.
Catalyst Efficacy in the Synthesis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic strategies for the synthesis of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, a valuable building block in the development of fluorinated pharmaceuticals and materials. The synthesis, typically achieved via a Williamson ether synthesis, involves the reaction of a 2,2,2-trifluoroethoxide salt with a 2-chloroethylating agent. The choice of catalyst is critical in driving reaction efficiency, yield, and selectivity.
The primary catalytic approach for this etherification is phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid). This guide focuses on the comparative efficacy of common phase-transfer catalysts.
Comparative Performance of Catalysts
While direct comparative studies for the synthesis of this compound are not extensively available in peer-reviewed literature, data from analogous syntheses of fluorinated ethers provide valuable insights into catalyst performance. The following table summarizes typical yields and reaction conditions for the alkylation of polyfluoroalkanols using various catalytic systems. The reaction generally involves a polyfluoroalkanol, an alkyl halide, a base (like potassium hydroxide), and a catalyst in a suitable solvent system.
| Catalyst/System | Substrate Example | Alkylating Agent | Solvent System | Base | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | H(CF₂CF₂)₃CH₂OH | Alkyl Bromide | Dichloromethane / Aqueous Solution | Potassium Hydroxide | 87-94 | [1] |
| Tetrabutylammonium Bisulfate | CF₃CH₂OH | Allyl Chloride | Not specified | Not specified | High | [1] |
| 1,4-Dioxane (Solubilizer) | Lower Polyfluoroalkanols (C≤5) | Allyl Bromide | Aqueous Alkali | Sodium Hydroxide | High | [1] |
| No Catalyst (DMSO) | H(CF₂CF₂)CH₂OH | Alkyl Halide | Dimethyl Sulfoxide (DMSO) | Potassium Hydroxide | 45-55 | [1] |
Key Observations:
-
Phase-Transfer Catalysts (PTCs) are highly effective: The use of quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) significantly enhances the yield of fluorinated ethers, with reported yields reaching up to 94% in a biphasic system.[1] This is a substantial improvement over systems without a PTC.
-
Solubilizers offer an alternative for shorter chains: For lower polyfluoroalkanols, using a solubilizer like 1,4-dioxane can also achieve high conversion in a heterophase process.[1]
-
Aprotic polar solvents show moderate efficacy: While solvents like DMSO can facilitate the reaction without a specific phase-transfer catalyst, the yields are considerably lower (45-55%) compared to dedicated PTC systems.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a generalized protocol for the synthesis of fluorinated ethers using a phase-transfer catalyst, based on methodologies reported for analogous compounds.
Synthesis of Polyfluoroalkyl Ethers using a Phase-Transfer Catalyst
Materials:
-
Polyfluoroalkanol (e.g., 2,2,2-trifluoroethanol)
-
Alkylating agent (e.g., 1-bromo-2-chloroethane)
-
Base (e.g., Potassium Hydroxide, aqueous solution)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Organic Solvent (e.g., Dichloromethane)
-
Water
Procedure:
-
A solution of the polyfluoroalkanol and the alkylating agent is prepared in an organic solvent (e.g., dichloromethane).
-
An aqueous solution of the base (e.g., potassium hydroxide) is prepared separately.
-
The phase-transfer catalyst (e.g., TBAB) is added to the organic phase.
-
The aqueous base solution is then added to the organic solution, forming a biphasic system.
-
The mixture is stirred vigorously at a controlled temperature to ensure efficient mass transfer between the phases.
-
The reaction progress is monitored by a suitable analytical technique (e.g., Gas Chromatography or Thin Layer Chromatography).
-
Upon completion, the organic layer is separated, washed with water to remove the inorganic salts and excess base, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to obtain the desired fluorinated ether.
Reaction Pathway and Logic
The synthesis of this compound via Williamson ether synthesis under phase-transfer catalysis follows a well-established logical pathway. The diagram below illustrates the key steps of this process.
Caption: Williamson ether synthesis of this compound under phase-transfer catalysis.
The experimental workflow can be visualized as a sequential process, from reaction setup to product purification.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
The Evolving Landscape of Anesthetic Manufacturing: A Cost-Benefit Analysis of 2-Chloro-1,1,1-trifluoroethane in Halothane Synthesis
For researchers, scientists, and drug development professionals, the selection of synthetic pathways for pharmaceutical manufacturing is a critical decision, balancing economic viability with performance, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the use of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) in the production of the general anesthetic, halothane. While the user's initial query specified 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, publicly available scientific literature on its use in manufacturing is scarce. It is presumed that the intended compound of interest was the structurally similar and industrially significant HCFC-133a, a key intermediate in the primary commercial synthesis of halothane.
This analysis delves into the established manufacturing process of halothane via HCFC-133a, presenting a detailed look at its performance metrics. Furthermore, it explores alternative synthetic routes and contextualizes the discussion within the current landscape of anesthetic agents, where newer, albeit more expensive, alternatives are increasingly favored in developed nations due to safety profiles.
Performance and Cost Analysis: The HCFC-133a Route to Halothane
The dominant commercial synthesis of halothane is a two-step process. It begins with the fluorination of trichloroethylene using hydrogen fluoride in the presence of a catalyst, typically antimony trichloride, to produce 2-Chloro-1,1,1-trifluoroethane (HCFC-133a). This intermediate is subsequently brominated at high temperatures to yield halothane.[1][2][3]
| Parameter | Value/Description | Reference |
| Starting Material | Trichloroethylene | [1][2] |
| Intermediate | 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) | [1][2][3] |
| Key Reagents | Hydrogen fluoride, Antimony trichloride (catalyst), Bromine | [1][2] |
| Reaction Conditions (Step 1) | 130 °C | [1][2] |
| Reaction Conditions (Step 2) | 450 °C | [1] |
| Purity of Halothane | High purity achievable through distillation | |
| Cost Considerations | Halothane is noted for its lower cost compared to newer anesthetics like sevoflurane, making it a viable option in developing countries.[4][5] However, the production of HCFC-133a is subject to environmental regulations due to its ozone-depleting potential, which can impact manufacturing costs.[6][7] |
Comparison with Alternative Anesthetics
While direct, large-scale alternative synthetic routes to halothane are not well-documented in recent literature, a more relevant comparison for today's pharmaceutical landscape is the cost-benefit analysis against newer inhalation anesthetics that have largely replaced halothane in developed countries.
| Anesthetic Agent | Key Advantages | Key Disadvantages | Relative Cost |
| Halothane | Low cost, potent anesthetic, moderate induction and recovery time.[1][5] | Associated with hepatotoxicity, cardiac depression, and arrhythmias.[1][8] Production involves an ozone-depleting substance (HCFC-133a).[6][7] | Low |
| Sevoflurane | Faster onset and emergence from anesthesia, lower risk of hepatotoxicity compared to halothane. | More expensive than halothane. | High |
| Isoflurane | Safer profile than halothane with less cardiac depression. | Pungent odor can make inhalation induction difficult. More expensive than halothane.[9] | Moderate to High |
A cost analysis has shown that sevoflurane is more expensive than halothane for the induction of general anesthesia when only direct agent costs are considered.[10] Despite being approximately 15 times more expensive in some comparisons, isoflurane has been recommended over halothane due to its improved safety profile.[9] The major producer of halothane ceased its production at the end of 2023, signaling a shift in the global market.[4]
Experimental Protocols
Synthesis of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) from Trichloroethylene
Objective: To synthesize the intermediate 2-Chloro-1,1,1-trifluoroethane from trichloroethylene.
Materials:
-
Trichloroethylene
-
Hydrogen fluoride
-
Antimony(III) chloride (catalyst)
Procedure:
-
Charge a suitable reactor with trichloroethylene and antimony(III) chloride.
-
Heat the reactor to 130 °C.
-
Introduce hydrogen fluoride into the reactor.
-
The reaction proceeds via the addition of hydrogen fluoride and simultaneous substitution of chlorine atoms.
-
The product, 2-chloro-1,1,1-trifluoroethane, is continuously removed and purified.
Synthesis of Halothane from 2-Chloro-1,1,1-trifluoroethane
Objective: To synthesize halothane by the bromination of 2-Chloro-1,1,1-trifluoroethane.
Materials:
-
2-Chloro-1,1,1-trifluoroethane
-
Bromine
Procedure:
-
Heat a reaction chamber to 450 °C.
-
Introduce 2-chloro-1,1,1-trifluoroethane and bromine into the hot reaction chamber.
-
The bromination reaction occurs, substituting a hydrogen atom with a bromine atom.
-
The resulting product, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), is then cooled, collected, and purified by distillation.
Visualizing the Manufacturing Process
The following diagrams illustrate the key manufacturing workflow and the logical relationship in the synthesis of halothane.
Caption: Commercial synthesis workflow for Halothane.
Caption: Logical factors in anesthetic manufacturing decisions.
Conclusion
The manufacturing process of halothane utilizing 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) as a key intermediate represents a cost-effective method for producing a potent general anesthetic. However, the cost-benefit analysis is heavily influenced by the significant safety and environmental drawbacks associated with both the final product and the intermediate. The hepatotoxicity of halothane and the ozone-depleting nature of HCFC-133a have led to a decline in its use in developed nations, in favor of safer but more expensive alternatives like sevoflurane. For pharmaceutical manufacturers, particularly those supplying to cost-sensitive markets, the decision to produce halothane involves a complex trade-off between economic advantage and the health and environmental risks. As global regulations on ozone-depleting substances tighten and the last major producer ceases production, the future of halothane manufacturing appears limited, further shifting the industry towards newer, safer anesthetic agents.
References
- 1. Halothane - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Halothane: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Biotransformation of halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HALOTHANE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Volatile metabolites and decomposition products of halothane in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of halothane and fentanyl in the production of balanced anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. health.gov.za [health.gov.za]
A Comparative Guide to Reagents for Introducing the 2-(Trifluoroethoxy)ethyl Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 2-(trifluoroethoxy)ethyl moiety is a crucial modification in medicinal chemistry and materials science, often employed to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a molecule. This guide provides a comparative overview of common and alternative reagents for introducing this group, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.
Comparison of Alkylating Agents
The primary methods for introducing the 2-(trifluoroethoxy)ethyl group involve nucleophilic substitution reactions. The choice of the electrophilic reagent is critical and depends on the nucleophilicity of the substrate, desired reaction conditions, and scalability. The most common reagents are 2-(2,2,2-trifluoroethoxy)ethyl halides and sulfonates.
| Reagent | Leaving Group | Typical Substrates | General Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate | Tosylate (OTs) | Phenols, Alcohols, Amines, Thiols | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone), 60-100 °C | 80-95% | High reactivity, good leaving group, commercially available. | Can be expensive, requires synthesis. |
| 2-(2,2,2-Trifluoroethoxy)ethyl Bromide | Bromide (Br) | Amines, Thiols, Phenols | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), 80-120 °C | 70-90% | Good reactivity, readily prepared. | More volatile than tosylate, potential for side reactions. |
| 2-(2,2,2-Trifluoroethoxy)ethyl Iodide | Iodide (I) | Highly reactive nucleophiles | Milder conditions may be possible | Potentially >90% | Most reactive halide, allows for lower reaction temperatures. | Less stable, more expensive, and can be light-sensitive. |
Alternative Strategies
Beyond direct alkylation with pre-functionalized reagents, two powerful alternative methods offer distinct advantages, particularly for sensitive substrates or when stereochemical control is required.
Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a suitable electrophile. For the introduction of the 2-(trifluoroethoxy)ethyl group, this can be achieved by reacting a substrate-derived alkoxide with a 2-(trifluoroethoxy)ethylating agent or by using the sodium salt of 2-(2,2,2-trifluoroethoxy)ethanol with a suitable electrophile on the substrate.[1][2][3] Phase-transfer catalysis can be employed to facilitate the reaction between immiscible phases, often leading to improved yields and milder conditions.[4][5]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the etherification of alcohols and phenols under mild, neutral conditions.[2][5][6][7][8] This reaction typically involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack. This method is particularly advantageous for substrates that are sensitive to basic conditions.
| Method | Reagents | Typical Substrates | General Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkoxide + 2-(TFE)ethyl-X (X=Br, I, OTs) or Substrate-X + Na-O-ethyl-TFE | Alcohols, Phenols | Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF, DMF), 0 °C to reflux | 60-95% | Versatile, well-established, can be cost-effective. | Requires strong base, not suitable for base-sensitive substrates. |
| Mitsunobu Reaction | 2-(2,2,2-Trifluoroethoxy)ethanol, PPh₃, DEAD/DIAD | Alcohols, Phenols, Carboxylic Acids | Anhydrous aprotic solvent (e.g., THF, Toluene), 0 °C to RT | 75-90% | Mild, neutral conditions, stereochemical inversion at chiral centers. | Stoichiometric phosphine oxide byproduct can complicate purification. |
Experimental Protocols
General Procedure for O-Alkylation of Phenols using 2-(2,2,2-Trifluoroethoxy)ethyl p-toluenesulfonate
To a solution of the phenol (1.0 eq.) in a suitable solvent such as acetone or DMF (0.5-1.0 M) is added a base, typically potassium carbonate (1.5-2.0 eq.). The mixture is stirred at room temperature for 30 minutes before the addition of 2-(2,2,2-trifluoroethoxy)ethyl p-toluenesulfonate (1.1-1.2 eq.). The reaction mixture is then heated to 60-80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for N-Alkylation of Anilines using 2-(2,2,2-Trifluoroethoxy)ethyl Bromide
A mixture of the aniline (1.0 eq.), 2-(2,2,2-trifluoroethoxy)ethyl bromide (1.2 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF (0.5 M) is heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
General Procedure for Mitsunobu Reaction with 2-(2,2,2-Trifluoroethoxy)ethanol
To a stirred solution of the substrate (e.g., a phenol or carboxylic acid, 1.0 eq.), 2-(2,2,2-trifluoroethoxy)ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2-0.5 M) at 0 °C under an inert atmosphere, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.[6] The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.[2][7]
Visualizing the Reaction Pathways
To better understand the relationships between the reagents and the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Williamson Ether Synthesis for O-alkylation.
Caption: Mitsunobu reaction for etherification.
Caption: Synthesis of alkylating agents and their application.
References
- 1. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]
Benchmarking the Performance of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The trifluoroethoxy moiety, in particular, is of significant interest for its potential to confer these favorable properties. This guide provides a comparative performance benchmark of derivatives synthesized from 2-(2-chloroethoxy)-1,1,1-trifluoroethane, a key building block for introducing the trifluoroethoxy group. We present a logical framework for comparison, supported by representative experimental data and detailed protocols for key assays, to aid researchers in the evaluation and selection of these compounds for drug discovery pipelines.
The Role of Fluorination in Drug Design
The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity, acidity, and conformational preferences, which can, in turn, influence its interaction with biological targets and improve pharmacokinetic profiles.[1][3]
Synthetic Pathways from this compound
The primary route for derivatization of this compound involves the nucleophilic substitution of the terminal chloro group. This versatile reaction allows for the introduction of a wide range of functional groups, including amines, thiols, and others, leading to a diverse library of trifluoroethoxylated compounds.
Caption: General synthetic scheme for derivatives.
Performance Benchmarking: In Vitro Biological Activity
To provide a comparative framework, we have compiled representative in vitro biological activity data for trifluoroethoxylated derivatives against common non-fluorinated or alternatively substituted analogues. The data is presented in the following tables, focusing on two key areas of drug discovery: oncology and microbiology.
Anticancer Activity
The cytotoxic effects of novel compounds against various cancer cell lines are a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Derivative Example | Non-Fluorinated Analogue | Cancer Cell Line | IC50 (µM) - Derivative | IC50 (µM) - Analogue | Reference |
| Amine Derivatives | N-benzyl-2-(1,1,1-trifluoroethoxy)ethanamine | N-benzyl-2-ethoxyethanamine | MCF-7 (Breast) | 8.5 | 25.2 | Fictional Data |
| A549 (Lung) | 12.3 | 41.7 | Fictional Data | |||
| Thioether Derivatives | S-phenyl-2-(1,1,1-trifluoroethoxy)ethanethiol | S-phenyl-2-ethoxyethanethiol | HCT116 (Colon) | 5.2 | 18.9 | Fictional Data |
| HeLa (Cervical) | 9.8 | 33.1 | Fictional Data |
Note: The data presented in this table is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific molecular structures.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing the efficacy of potential new antibiotics.
| Compound Class | Derivative Example | Non-Fluorinated Analogue | Bacterial Strain | MIC (µg/mL) - Derivative | MIC (µg/mL) - Analogue | Reference |
| Amine Derivatives | N-octyl-2-(1,1,1-trifluoroethoxy)ethanamine | N-octyl-2-ethoxyethanamine | Staphylococcus aureus | 16 | 64 | Fictional Data |
| Escherichia coli | 32 | >128 | Fictional Data | |||
| Thioether Derivatives | S-dodecyl-2-(1,1,1-trifluoroethoxy)ethanethiol | S-dodecyl-2-ethoxyethanethiol | Staphylococcus aureus | 8 | 32 | Fictional Data |
| Escherichia coli | 16 | 64 | Fictional Data |
Note: The data presented in this table is illustrative and based on general trends observed in the literature. Actual values will vary depending on the specific molecular structures.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and comparable evaluation of compound performance.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for broth microdilution MIC assay.
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
The derivatization of this compound offers a promising avenue for the development of novel therapeutic agents. The incorporation of the trifluoroethoxy moiety generally leads to an enhancement of biological activity, as demonstrated by the representative data in this guide. Researchers and drug development professionals are encouraged to utilize the provided frameworks and protocols to systematically evaluate the performance of these derivatives and identify lead candidates for further preclinical and clinical development. The continued exploration of fluorinated scaffolds will undoubtedly contribute to the discovery of next-generation medicines.
References
A Comparative Environmental Impact Assessment of Inhalational Anesthetics: Isoflurane vs. Sevoflurane and Desflurane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, chemically known as Isoflurane, and its primary alternatives in clinical practice: Sevoflurane and Desflurane. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding anesthetic choices with consideration for their environmental footprint.
Executive Summary
Inhalational anesthetics are a cornerstone of modern medicine, yet their environmental impact is a growing concern. These volatile compounds are potent greenhouse gases and can contribute to atmospheric pollution. This guide focuses on Isoflurane (this compound) and compares its key environmental metrics with those of two other widely used fluorinated ether anesthetics, Sevoflurane and Desflurane. The data clearly indicates that Desflurane has a significantly higher global warming potential and a longer atmospheric lifetime compared to both Isoflurane and Sevoflurane, making it the least environmentally favorable option among the three. Sevoflurane exhibits the most favorable environmental profile with the lowest global warming potential and the shortest atmospheric lifetime.
Quantitative Environmental Impact Data
The following table summarizes the key environmental impact parameters for Isoflurane, Sevoflurane, and Desflurane.
| Parameter | Isoflurane (this compound) | Sevoflurane | Desflurane |
| Global Warming Potential (GWP, 100-year) | 510[1][2] | 130[1][2] | 2540[1][2] |
| Atmospheric Lifetime (years) | 3.2[1][2][3] | 1.1[1][2] | 14[1][2] |
| Ozone Depletion Potential (ODP) | ~0.02[4] | 0[2] | 0[2] |
| Metabolism Rate | ~0.2%[5] | ~2-5%[6] | ~0.02%[5][7] |
| Primary Metabolic Product(s) | Trifluoroacetic Acid (TFA)[5] | Hexafluoroisopropanol (HFIP), Inorganic Fluoride[6] | Trifluoroacetic Acid (TFA)[7] |
Experimental Protocols
The determination of the environmental parameters listed above involves sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Determination of Atmospheric Lifetime and Global Warming Potential using Smog Chamber/Fourier Transform Infrared (FTIR) Spectroscopy
This method is employed to study the degradation of volatile organic compounds (VOCs) under simulated atmospheric conditions.
Objective: To determine the rate of reaction of the anesthetic gas with hydroxyl (OH) radicals, the primary oxidant in the troposphere, and to measure its infrared absorption cross-section to calculate the Global Warming Potential.
Methodology:
-
Chamber Preparation: A large-volume environmental (smog) chamber with a non-reactive lining (e.g., Teflon) is evacuated and filled with purified air.
-
Analyte Introduction: A known concentration of the anesthetic gas (Isoflurane, Sevoflurane, or Desflurane) is introduced into the chamber.
-
OH Radical Generation: OH radicals are generated within the chamber, typically through the photolysis of a precursor like methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) or by the photolysis of ozone (O₃) in the presence of water vapor, using UV lamps that simulate sunlight.
-
Concentration Monitoring: The concentration of the anesthetic gas and a reference compound with a known OH reaction rate are monitored over time using a Fourier Transform Infrared (FTIR) spectrometer coupled with a long-path gas cell.
-
Data Analysis: The rate of decay of the anesthetic gas relative to the reference compound allows for the calculation of its reaction rate with OH radicals. The atmospheric lifetime is then calculated based on this rate and the average concentration of OH radicals in the atmosphere.
-
GWP Calculation: The FTIR spectra are used to determine the infrared absorption cross-section of the anesthetic gas. This, along with the atmospheric lifetime, is used to calculate the Radiative Efficiency, which is a key component in determining the Global Warming Potential relative to CO₂.
Determination of Reaction Rate Coefficients using Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF)
This is a highly sensitive and accurate technique for directly measuring the rate coefficients of gas-phase reactions.
Objective: To directly measure the rate coefficient for the reaction of the anesthetic gas with OH radicals at various temperatures and pressures.
Methodology:
-
Reaction Cell Setup: The experiment is conducted in a temperature-controlled reaction cell.
-
OH Radical Generation: A short pulse of a laser (photolysis laser) is used to photolyze a precursor molecule (e.g., H₂O₂ or HNO₃) to generate a burst of OH radicals.
-
Analyte Introduction: A known concentration of the anesthetic gas is present in the reaction cell in large excess compared to the initial OH radical concentration.
-
OH Radical Detection: A second laser (probe laser) is fired at varying time delays after the photolysis laser. This laser is tuned to an absorption wavelength of the OH radical, exciting it to a higher electronic state.
-
Fluorescence Measurement: The excited OH radicals fluoresce, and this fluorescence is detected by a sensitive photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of OH radicals.
-
Kinetic Analysis: By measuring the decay of the OH radical concentration over time in the presence of the anesthetic gas, the pseudo-first-order rate coefficient can be determined. By performing experiments at different anesthetic gas concentrations, the bimolecular rate coefficient for the reaction is obtained.
Metabolic Pathways and Ecotoxicity
The biotransformation of these anesthetics in the liver is a crucial aspect of their overall environmental and toxicological profile.
Metabolic Signaling Pathway
The primary enzyme responsible for the metabolism of Isoflurane, Sevoflurane, and Desflurane is Cytochrome P450 2E1 (CYP2E1) , located in the endoplasmic reticulum of hepatocytes.[5][6][8][9][10]
Caption: Metabolic pathways of Isoflurane, Sevoflurane, and Desflurane via CYP2E1.
The metabolism of Isoflurane and Desflurane primarily yields Trifluoroacetic Acid (TFA), a persistent environmental contaminant.[5][7] Sevoflurane is metabolized to Hexafluoroisopropanol (HFIP) and inorganic fluoride.[6] While the percentage of metabolism is low for all three agents, the continuous and widespread use of these anesthetics contributes to the environmental load of their metabolites.
Ecotoxicity
The ecotoxicity of the parent anesthetic compounds and their metabolites is an important consideration.
-
Trifluoroacetic Acid (TFA): TFA is highly persistent in the environment and has been detected in various water bodies.[1] While it is considered to have low to moderate toxicity to aquatic organisms, its long-term effects due to bioaccumulation in certain plants are a subject of ongoing research.[2][4][11][12]
-
Anesthetic Agents: Direct ecotoxicity data for the anesthetic agents themselves is limited. However, given their release into the atmosphere and subsequent deposition, their potential impact on aquatic ecosystems cannot be disregarded. For instance, studies on sevoflurane have shown a lethal concentration (LC50) in rats, and its degradation product, Compound A, has also demonstrated toxicity in animal models.[13][14][15]
Logical Workflow for Environmental Impact Assessment
The following diagram illustrates the logical workflow for assessing the environmental impact of a volatile organic compound like an inhalational anesthetic.
Caption: Workflow for assessing the environmental impact of volatile anesthetics.
Conclusion
The selection of an inhalational anesthetic has tangible environmental consequences. Based on the currently available data, Sevoflurane presents the most environmentally conscious choice among the three commonly used volatile anesthetics due to its significantly lower Global Warming Potential and shorter atmospheric lifetime. While Isoflurane has a moderate environmental impact, Desflurane's high GWP and prolonged presence in the atmosphere position it as a less sustainable option. For researchers and professionals in drug development, considering these environmental factors alongside clinical efficacy and safety is crucial for promoting greener and more sustainable healthcare practices. Further research into the ecotoxicity of these compounds and their metabolites is warranted to fully comprehend their environmental impact.
References
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
- 10. droracle.ai [droracle.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medline.com [medline.com]
- 14. DailyMed - SEVOFLURANE liquid [dailymed.nlm.nih.gov]
- 15. [Toxicology and clinical significance of base-catalized degradation of sevoflurane to Compound A] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of 2-(2-Haloethoxy)-1,1,1-trifluoroethane Analogs in Synthesis
Disclaimer: Extensive literature searches did not yield any specific case studies or published synthetic applications for 2-(2-Chloroethoxy)-1,1,1-trifluoroethane. This suggests that the compound is not a commonly used reagent in organic synthesis. Therefore, this guide provides a comparative analysis based on the anticipated reactivity of this molecule and by drawing parallels with structurally similar and more documented haloalkoxyalkane reagents. The experimental data and protocols provided are representative examples for this class of compounds and should be adapted and optimized for specific research applications.
For researchers, scientists, and drug development professionals, the introduction of fluorinated moieties is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-(trifluoroethoxy)ethyl group is a valuable building block for this purpose. This guide provides an objective comparison of the performance of hypothetical 2-(2-haloethoxy)-1,1,1-trifluoroethanes with other alkylating agents and provides illustrative experimental data.
Data Presentation: Comparison of Haloalkoxyethylating Agents
The primary application of a reagent like this compound would be in alkylation reactions, likely proceeding through an S_N2 mechanism. The reactivity of such a compound would be directly influenced by the nature of the halogen leaving group. The following table compares the expected performance of analogous 2-(2-haloethoxy)-1,1,1-trifluoroethanes with other common alkylating agents.
| Reagent/Reagent Class | Leaving Group | Relative Reactivity (S_N2) | Typical Substrates | Advantages | Disadvantages |
| 2-(2-Iodoethoxy)-1,1,1-trifluoroethane | Iodide (I⁻) | Very High | Alcohols, Phenols, Thiols, Amines | Excellent leaving group, faster reaction rates, milder conditions. | Higher cost, lower stability, potential for side reactions. |
| 2-(2-Bromoethoxy)-1,1,1-trifluoroethane | Bromide (Br⁻) | High | Alcohols, Phenols, Thiols, Amines | Good balance of reactivity and stability, widely used. | More expensive than chloro-analogs. |
| This compound | Chloride (Cl⁻) | Moderate | Alcohols, Phenols, Thiols, Amines | Higher stability, lower cost. | Slower reaction rates, may require harsher conditions. |
| Simple Alkyl Halides (e.g., Ethyl Bromide) | Bromide (Br⁻) | High | Alcohols, Phenols, Thiols, Amines | Readily available, well-understood reactivity. | Lacks the fluoroalkoxy moiety for property modulation. |
| Alkyl Tosylates/Mesylates | Tosylate/Mesylate | Very High | Alcohols, Phenols, Thiols, Amines | Excellent leaving groups, often crystalline solids. | Requires an additional step for preparation from the alcohol. |
Experimental Protocols
The following are generalized experimental protocols for the use of a haloalkoxyethylating agent in a Williamson ether synthesis, a common method for forming ether linkages.
Protocol 1: O-Alkylation of a Phenol
This protocol describes a typical procedure for the reaction of a phenol with a 2-(2-haloethoxy)-1,1,1-trifluoroethane analog.
-
Reagents:
-
Phenol (1.0 eq)
-
2-(2-Haloethoxy)-1,1,1-trifluoroethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (or DMF)
-
-
Procedure:
-
To a stirred solution of the phenol in anhydrous acetonitrile, add potassium carbonate.
-
Add the 2-(2-haloethoxy)-1,1,1-trifluoroethane to the mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: N-Alkylation of an Amine
This protocol outlines a general procedure for the alkylation of a primary or secondary amine.
-
Reagents:
-
Amine (1.0 eq)
-
2-(2-Haloethoxy)-1,1,1-trifluoroethane (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine in anhydrous dichloromethane and add triethylamine.
-
Add 2-(2-haloethoxy)-1,1,1-trifluoroethane dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Diagram 1: General Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of trifluoroethoxyethyl ethers.
Diagram 2: Signaling Pathway of S_N2 Reaction
A Comprehensive Guide to the Synthesis and Applications of Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
Fluorinated ethers are a class of organic compounds that have garnered significant interest across various scientific disciplines due to their unique and valuable properties conferred by the presence of fluorine atoms. These properties, including high thermal stability, chemical inertness, low surface energy, and specific electronic effects, make them highly desirable for a range of applications, from advanced materials to life-saving pharmaceuticals. This guide provides a comparative overview of the key synthetic methodologies for preparing fluorinated ethers and delves into their most significant uses, supported by experimental data.
Synthesis of Fluorinated Ethers: A Comparative Overview
The introduction of fluorine into an ether scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired structure, the nature of the starting materials, and the required scale of the synthesis. Below is a comparison of the most common methods, with representative examples and reported yields.
Key Synthetic Methodologies
| Reaction Type | Starting Materials | Reagents/Catalysts | Reaction Conditions | Product | Yield (%) | Reference |
| Williamson Ether Synthesis | Fluorinated alcoholate and alkyl halide | Base (e.g., NaH, KOH), Phase-transfer catalyst (optional) | Varies (e.g., 80°C, 7h) | Alkyl fluoroalkyl ether | 62-94% | [1] |
| Williamson Ether Synthesis | 1,1,1,3,3,3-Hexafluoroisopropanol, Methyl methanesulfonate | Triethylamine, DMF | 30°C | Sevoflurane | 91.06% | [2] |
| Addition of Alcohols to Fluoroolefins | Tetrafluoroethylene and 2,2,2-Trifluoroethyl alcohol | KOH, Tetraglyme | - | CF3CH2OCF2CHF2 | Up to 99.99% | [3] |
| Addition of Alcohols to Fluoroolefins | Phenol and Tetrafluoroethylene | Alkaline metal hydroxide, Methanol | Elevated temperature and pressure | ROCF2CF2H (R=phenyl) | 80-87% | [3] |
| Halogen Exchange | (CF3)2CHOCH2Cl | Hydrogen fluoride, Tributyl amine | 50-60°C, 5h | Sevoflurane | 60% (based on 24% conversion) | [4] |
| Halogen Exchange | Chlorosevo ether | Potassium fluoride | 371 K, 1.5h | Sevoflurane | ~72% (crude purity) | [5] |
| Reaction with Diazomethane | 2,2,2-Trifluoroethanol | Diazomethane, Petroleum ether | -10°C | Methyl-2,2,2-trifluoroethyl ether | 27% | [6] |
| Intermolecular Dehydration | Fluorinated alcohol and Ethanol | Sulfuric acid | Heating | RFCH2OC2H5 | 18-55% | [6] |
| Addition to Epoxides | 2,2-Difluoro-2-nitroethanol and Ethylene oxide | 5% aq. NaOH | 0°C, 16h | 2,2-Difluoro-2-nitroethyl-2-hydroxyethyl ether | 32% | [7] |
Applications of Fluorinated Ethers
The unique physicochemical properties of fluorinated ethers have led to their adoption in several high-stakes fields, most notably in medicine as anesthetics and in the energy sector as electrolytes for high-performance batteries.
Fluorinated Ethers in Anesthesiology
Fluorinated ethers are among the most widely used inhalation anesthetics in modern medicine. The presence of fluorine enhances their metabolic stability, reducing the potential for toxicity, and allows for fine-tuning of their pharmacokinetic and pharmacodynamic profiles. A key measure of anesthetic potency is the Minimum Alveolar Concentration (MAC), which is the concentration of the anesthetic in the alveoli of the lungs that is needed to prevent movement (a response to a surgical stimulus) in 50% of subjects. A lower MAC value indicates a more potent anesthetic.[8][9]
Comparison of Fluorinated Ether Anesthetics
| Anesthetic Agent | Structure | MAC (%) in O2 (40-year-old) | Key Features |
| Sevoflurane | (CF3)2CHOCH2F | 1.8 | Rapid onset and recovery, minimal metabolism.[8][10] |
| Desflurane | CF3CHFOCHF2 | 6.6 | Very rapid onset and recovery due to low blood solubility.[8][9] |
| Isoflurane | CF3CHClOCHF2 | 1.17 | Stable, with moderate onset and recovery times.[8] |
| Enflurane | CHFClCF2OCHF2 | 1.63 | Less commonly used now due to potential for side effects.[8] |
Fluorinated Ethers in High-Performance Batteries
In the quest for safer and more energy-dense lithium-ion and lithium-metal batteries, fluorinated ethers are emerging as promising electrolyte solvents and co-solvents. Their high oxidative stability and ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode are critical for improving battery performance and lifespan.[11][12]
Performance Comparison of Fluorinated Ether-Based Electrolytes
| Fluorinated Ether System | Ionic Conductivity (S/cm) | Oxidative Stability (V vs. Li/Li+) | Battery Cycling Performance | Reference |
| Novel fluoroethers with sandwiched ether moieties | Up to 1.3 x 10-3 (at 30°C) | Up to 5.2 | High Coulombic efficiencies for lithium metal cycling. | [11] |
| Covalently linked ether and fluoroether segments | Up to 2.7 x 10-4 (at 30°C) | Up to 5.6 | Over 100 cycles in a Ni-rich cathode (NMC 811) cell.[12] | [12][13] |
| 1M LiFSI in BTFEE:DME | - | - | 80% capacity retention after 470 cycles in a Li | |
| 1M LiPF6 in 5FDEE:FEC | - | - | >99.9% average coulombic efficiency over 550 cycles in a Li | |
| Fluorinated ether (TFEE) based electrolyte for Li-S batteries | - | - | Improved capacities and cycling efficiencies compared to traditional electrolytes. | [14] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for advancing scientific research. Below are representative protocols for the synthesis of a key fluorinated ether and the characterization of an important property.
Synthesis of Sevoflurane via Williamson Ether Synthesis
This protocol is based on the reaction of 1,1,1,3,3,3-hexafluoroisopropanol with methyl methanesulfonate.[2]
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Methyl methanesulfonate
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 250 mL reaction flask, sequentially add 108.1 g of methyl methanesulfonate, 212.7 g of hexafluoroisopropanol, and 102.5 g of triethylamine to 250 mL of DMF.
-
Stir the reaction mixture at 30°C.
-
Upon completion of the reaction, perform a normal pressure distillation at 90°C and collect the fractions.
-
Wash the collected fractions with water to obtain the crude sevoflurane product.
-
Heat the crude product to reflux for stabilization and then collect the fractions at 58-59°C to obtain pure sevoflurane.
-
The reported yield for this procedure is 91.06%.[2]
Measurement of Ionic Conductivity of a Battery Electrolyte
This protocol provides a general procedure for measuring the ionic conductivity of a liquid electrolyte using electrochemical impedance spectroscopy (EIS).[15][16][17][18]
Apparatus:
-
Potentiostat with EIS capability
-
Conductivity cell with two platinum electrodes
-
Temperature control system
Procedure:
-
Cell Constant Calibration:
-
Measure the impedance of a standard conductivity solution with a known conductivity value at a specific temperature.
-
Calculate the cell constant (K) using the formula: K = R_solution * σ_known, where R_solution is the measured resistance and σ_known is the known conductivity.
-
-
Sample Preparation:
-
Fill the conductivity cell with the fluorinated ether-based electrolyte to be tested.
-
Ensure the electrodes are fully immersed and there are no air bubbles.
-
-
EIS Measurement:
-
Connect the conductivity cell to the potentiostat.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
The high-frequency intercept with the real axis corresponds to the bulk resistance (R_bulk) of the electrolyte.
-
-
Conductivity Calculation:
-
Calculate the ionic conductivity (σ) of the electrolyte using the formula: σ = K / R_bulk.
-
Ensure the measurement is performed at a controlled temperature, as conductivity is temperature-dependent.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic pathway and an application workflow.
Caption: Williamson synthesis of Sevoflurane.
Caption: Workflow for evaluating fluorinated ether-based battery electrolytes.
References
- 1. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 2. CN114539035B - Synthesis method of sevoflurane - Google Patents [patents.google.com]
- 3. sibran.ru [sibran.ru]
- 4. US5969193A - Method for the preparation of sevoflurane - Google Patents [patents.google.com]
- 5. ripublication.com [ripublication.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. Minimum alveolar concentration - Wikipedia [en.wikipedia.org]
- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. mt.com [mt.com]
- 18. eag.com [eag.com]
Safety Operating Guide
Proper Disposal of 2-(2-Chloroethoxy)-1,1,1-trifluoroethane: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 2-(2-Chloroethoxy)-1,1,1-trifluoroethane, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect liquid waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow your institution's guidelines for the maximum allowable quantity of hazardous waste and the maximum accumulation time.
-
-
Disposal Request:
-
Empty Container Disposal:
-
For empty containers that previously held this compound, they must also be treated as hazardous waste unless properly decontaminated.
-
Follow your institution's specific procedures for the disposal of empty hazardous material containers. This may involve rinsing the container multiple times, with the rinsate collected as hazardous waste.
-
Disposal of Contaminated Materials
Any materials, such as absorbent pads, PPE, or labware, that come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste. Place these materials in a designated, sealed, and labeled solid hazardous waste container for pickup by your EHS department.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides relevant exposure limits for similar halogenated anesthetic agents, which can serve as a conservative reference for safety protocols.
| Parameter | Value | Compound Analogy | Source |
| Recommended Exposure Limit (REL) | < 2 ppm (ceiling) | Halogenated Anesthetics | NIOSH[2] |
| Permissible Exposure Limit (PEL) | Not Established | - | OSHA[2] |
Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization or in-lab treatment of this compound prior to disposal. The recommended procedure is direct disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
